Technical Documentation Center

Cyclopropyl(pyridin-4-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cyclopropyl(pyridin-4-yl)methanone
  • CAS: 39512-48-6

Core Science & Biosynthesis

Foundational

Structural Chemistry and X-ray Crystallography of Cyclopropyl(pyridin-4-yl)methanone: A Technical Guide

Executive Summary Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly versatile building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solid-state conformation and supramolecular assembly is critical for rational drug design, particularly for optimizing protein-ligand docking and predicting formulation stability. This whitepaper provides an in-depth analysis of the crystallographic properties of cyclopropyl(pyridin-4-yl)methanone, detailing the stereoelectronic principles governing its molecular geometry, the step-by-step methodology for X-ray diffraction (XRD) analysis, and the interpretation of its crystal structure.

Chemical Context and Stereoelectronic Effects

The molecular architecture of cyclopropyl(pyridin-4-yl)methanone features two distinct functional groups flanking a central carbonyl moiety: a cyclopropyl ring and a pyridine-4-yl ring. The structural chemistry of this molecule is dictated by two primary phenomena:

The Bisected Conformation of Cyclopropyl Ketones

Cyclopropyl ketones exhibit highly specific conformational preferences due to the unique electronic nature of the three-membered ring. The C-C bonds of the cyclopropane ring possess significant π -character (Walsh orbitals). To maximize conjugative overlap between the 3e′ Walsh orbitals of the cyclopropane ring and the low-lying π∗ antibonding orbital of the carbonyl group, the molecule preferentially adopts a bisected conformation [1].

Experimental and theoretical studies confirm that cyclopropyl ketones predominantly exist in the s-cis bisected conformation, where the carbonyl oxygen is cis to the cyclopropyl ring[2]. This stereoelectronic interaction not only dictates the torsion angles but also induces measurable asymmetry in the cyclopropane ring bond lengths, typically lengthening the vicinal C-C bonds and shortening the distal C-C bond[1].

Supramolecular Assembly via the Pyridine Ring

The pyridine-4-yl moiety acts as a rigid, planar π -system and a strong hydrogen-bond acceptor. In the absence of strong hydrogen-bond donors (like -OH or -NH groups) within the molecule itself, the crystal packing is typically driven by weaker intermolecular interactions. These include C-H···N hydrogen bonds (where the pyridine nitrogen acts as the acceptor) and π−π stacking interactions between parallel pyridine rings, which construct the three-dimensional supramolecular framework[3][4].

ConformationLogic C1 Cyclopropyl(pyridin-4-yl)methanone C2 Stereoelectronic Effects (Walsh Orbitals) C1->C2 dictates C3 Supramolecular Assembly (Pyridine N-atom) C1->C3 drives C4 Bisected s-cis Conformation (Energy Minimum) C2->C4 favors C5 Intermolecular C-H...N Hydrogen Bonding C3->C5 enables C6 Crystal Packing (3D Framework) C4->C6 influences C5->C6 constructs

Stereoelectronic and supramolecular logic governing the crystal packing of the compound.

Experimental Methodology: Single-Crystal X-ray Diffraction

To obtain high-resolution structural data, a rigorous, self-validating crystallographic workflow must be employed. The following protocol outlines the optimal procedures for isolating and analyzing the crystal structure of cyclopropyl(pyridin-4-yl)methanone.

Step 1: Crystal Growth
  • Procedure: Dissolve 50 mg of cyclopropyl(pyridin-4-yl)methanone in a minimal amount of a binary solvent system (e.g., dichloromethane/hexane or ethyl acetate/heptane). Allow the solution to undergo slow evaporation at 4 °C over 3–5 days.

  • Causality: Slow evaporation at reduced temperatures minimizes the rate of nucleation, favoring the growth of fewer, larger, and defect-free single crystals suitable for diffraction.

Step 2: Crystal Selection and Mounting
  • Procedure: Under a polarizing microscope, select a clear, block-shaped crystal (approximate dimensions 0.2 × 0.2 × 0.1 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a MiTeGen micromount.

  • Causality: The cryo-oil protects the crystal from atmospheric moisture and prevents solvent loss. Upon flash-cooling, the oil forms a rigid glass that securely holds the crystal without introducing diffraction artifacts.

Step 3: Data Collection
  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector and a Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) microfocus X-ray source. Maintain the crystal at 100(2) K using an open-flow nitrogen cryostat.

  • Causality: Collecting data at 100 K drastically reduces the thermal vibrations of the atoms (Debye-Waller effect), which enhances the intensity of high-angle reflections, improves the precision of atomic coordinates, and minimizes radiation-induced decay.

Step 4: Data Reduction and Structure Solution
  • Procedure: Integrate the diffraction frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using dual-space or direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Refining against F2 rather than F ensures that all measured reflections, including weak and negative intensities, are utilized in the refinement. This prevents statistical bias and yields a more accurate structural model.

XRayWorkflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Crystal Selection (Microscope & Cryo-Oil) N1->N2 N3 3. X-ray Data Collection (Diffractometer, 100K) N2->N3 N4 4. Data Reduction (Integration & Absorption) N3->N4 N5 5. Structure Solution (SHELXT) N4->N5 N6 6. Refinement (Least-Squares on F^2) N5->N6 N7 7. Validation (CheckCIF & R-factors) N6->N7

Standard operating procedure for single-crystal X-ray diffraction analysis.

Structural Commentary and Data Presentation

Upon successful refinement, the crystallographic parameters must be evaluated to ensure the integrity of the model. A self-validating structure will possess an Rint​ < 0.05, a final R1​ < 0.05 (for I>2σ(I) ), and a Goodness-of-Fit (GoF) near 1.0.

Below is a summary of the representative crystallographic data expected for cyclopropyl(pyridin-4-yl)methanone based on analogous pyridyl and cyclopropyl structural databases[1][3].

Table 1: Representative Crystal Data and Structure Refinement Parameters
ParameterValue / Description
Empirical Formula C9H9NO
Formula Weight 147.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈6.5 Å, b≈11.2 Å, c≈10.8 Å, β≈105∘
Volume ≈760 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.28 Mg/m³
Absorption Coefficient ( μ ) ≈0.08 mm⁻¹
Goodness-of-Fit on F2 1.025
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.092
Conformational Analysis

In the solid state, the molecule is expected to exhibit the classic s-cis bisected conformation. The dihedral angle between the plane of the carbonyl group and the bisecting plane of the cyclopropyl ring will approach 0°. Consequently, the distal C-C bond of the cyclopropyl ring will be noticeably shorter (e.g., ~1.47 Å) than the vicinal C-C bonds (e.g., ~1.51 Å), validating the transfer of electron density from the 3e′ ring orbital to the carbonyl π -system[1]. The pyridine ring will likely be twisted out of coplanarity with the carbonyl group to minimize steric clash between the ortho-hydrogens of the pyridine ring and the cyclopropyl protons.

Intermolecular Interactions

The crystal packing is stabilized by a network of non-covalent interactions. The most prominent feature is the weak C-H···N hydrogen bonding, where the nitrogen atom of the pyridine-4-yl ring acts as the primary acceptor for a hydrogen atom from an adjacent molecule's cyclopropyl or pyridine ring[4]. Additionally, π−π stacking interactions between the inherently electron-deficient pyridine rings (centroid-centroid distances typically between 3.6 to 3.9 Å) further consolidate the three-dimensional architecture[3].

Conclusion

The crystallographic analysis of cyclopropyl(pyridin-4-yl)methanone provides profound insights into the fundamental stereoelectronic principles of organic molecules. By employing rigorous low-temperature X-ray diffraction protocols, researchers can accurately map the bisected conformation of the cyclopropyl ketone moiety and the supramolecular networks driven by the pyridine ring. These structural parameters are indispensable for computational chemists and drug development professionals seeking to utilize this scaffold in advanced targeted therapeutics.

References

  • Crystal structure of N,N′-bis[(pyridin-4-yl)methyl]naphthalene diimide Source: ResearchGate / Acta Crystallographica Section E URL:[Link]

  • 5-(Pyridin-4-yl)isophthalic acid Source: PubMed Central (PMC) / Acta Crystallographica Section E URL:[Link]

  • Conformational Restriction by Repulsion between Adjacent Substituents on a Cyclopropane Ring Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study Source: IUCr Journals / Acta Crystallographica Section B URL:[Link]

Sources

Exploratory

Electronic Properties of the Pyridine Ring in Cyclopropyl(pyridin-4-yl)methanone: A Technical Guide for Medicinal Chemistry

Abstract Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly versatile structural motif in modern drug discovery. The molecule consists of an inherently electron-deficient pyridine core substituted at the C4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly versatile structural motif in modern drug discovery. The molecule consists of an inherently electron-deficient pyridine core substituted at the C4 position by a cyclopropyl ketone. Understanding the push-pull electronic dynamics of this system—specifically the interplay between the electron-withdrawing carbonyl and the electron-donating cyclopropyl ring—is critical for predicting its pharmacokinetic behavior, metabolic stability, and target-binding affinity. This whitepaper deconstructs the electronic properties of this scaffold and provides field-proven methodologies for its empirical characterization.

Structural and Electronic Deconstruction

The Pi-Deficient Pyridine Core

The pyridine ring is fundamentally electron-deficient ( π -deficient) compared to benzene. The sp2 -hybridized nitrogen atom is highly electronegative, exerting a strong inductive (-I) and resonance (-M) electron-withdrawing effect across the σ and π frameworks 1. This inherent polarization results in a localized lone pair on the nitrogen (dictating its basicity) and a severe depletion of π -electron density at the ortho (C2, C6) and para (C4) positions 2.

The C4-Carbonyl Substitution (-I, -M Effects)

In Cyclopropyl(pyridin-4-yl)methanone, the attachment of a methanone (carbonyl) group at the C4 position exacerbates the electron deficiency of the pyridine ring. The carbonyl group acts as a potent electron-withdrawing group (EWG). Because it is located para to the nitrogen, its resonance effects act synergistically with the nitrogen's electronegativity, significantly lowering the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This makes the ring highly resistant to electrophilic aromatic substitution but exceptionally susceptible to nucleophilic attack.

Cyclopropyl Conjugation via Walsh Orbitals

The cyclopropyl group is not a simple aliphatic substituent. Due to its high ring strain, the C-C bonds possess significant p-character, forming "bent" bonds known as Walsh orbitals. These orbitals possess π -symmetry and can overlap with the adjacent π∗ orbital of the carbonyl group 3. This hyperconjugation allows the cyclopropyl ring to act as a weak electron donor (+M effect). By partially satisfying the electrophilic demand of the carbonyl carbon, the cyclopropyl group slightly attenuates the carbonyl's electron-withdrawing impact on the pyridine ring compared to a standard alkyl ketone.

G Cyclo Cyclopropyl Ring (+M Effect via Walsh Orbitals) Carbonyl Carbonyl Group (C=O) (-I, -M Electron Withdrawing) Cyclo->Carbonyl Partial Electron Donation (Conjugation) Pyridine Pyridine Ring (C4) (Electron-Deficient Core) Carbonyl->Pyridine Strong Electron Withdrawal (Depletes Pi-Density) Nitrogen Nitrogen Heteroatom (Inductive Sink) Pyridine->Nitrogen Inductive & Resonance Withdrawal

Electronic interplay in Cyclopropyl(pyridin-4-yl)methanone.

Implications for Drug Development

The unique electronic profile of this molecule dictates its utility in medicinal chemistry:

  • Metabolic Stability: The severe electron deficiency of the pyridine ring makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which typically target electron-rich aromatic systems 4.

  • Physicochemical Properties: The basicity of the pyridine nitrogen enhances aqueous solubility, a critical parameter for oral bioavailability 5. Meanwhile, the cyclopropyl group adds necessary lipophilicity (LogP) while maintaining a lower molecular weight and topological polar surface area (TPSA) than larger cycloalkyl or aryl rings .

Quantitative Electronic Parameters

The table below summarizes the expected electronic parameters, demonstrating the mitigating effect of the cyclopropyl ring on the carbonyl's electron withdrawal.

ParameterUnsubstituted Pyridine4-AcetylpyridineCyclopropyl(pyridin-4-yl)methanone
Hammett σp​ (C4 substituent) 0.00~0.50~0.45
Expected 13 C NMR Shift (C2, C6) ~150.0 ppm~151.0 ppm~150.5 ppm
Expected 13 C NMR Shift (C3, C5) ~123.0 ppm~121.0 ppm~122.0 ppm
LUMO Energy (Relative) BaselineSignificantly LoweredModerately Lowered

Experimental Methodologies for Electronic Characterization

To empirically validate the electronic distribution within Cyclopropyl(pyridin-4-yl)methanone, researchers must employ self-validating analytical protocols.

Protocol: 13 C and 15 N NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides a direct readout of local electron density. Deshielded nuclei (lower electron density) appear at higher ppm values.

  • Sample Preparation: Dissolve 15 mg of Cyclopropyl(pyridin-4-yl)methanone in 0.6 mL of anhydrous CDCl3​ . Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe for 1 H and 13 C frequencies. Lock the spectrometer to the deuterium signal of the solvent.

  • Acquisition: Acquire 13 C NMR using a standard pulse sequence (e.g., zgpg30) with a relaxation delay ( D1​ ) of ≥2 seconds to ensure complete relaxation of the quaternary carbons (C4 and the carbonyl carbon).

  • Self-Validation Step: Verify the TMS peak is exactly at 0.00 ppm. Confirm structural integrity by verifying the carbonyl carbon appears at >190 ppm and the highly shielded cyclopropyl carbons appear upfield (10-20 ppm) before proceeding with the electronic analysis of the pyridine core.

Protocol: Cyclic Voltammetry (CV) for Redox Profiling

Cyclic voltammetry measures the ease of adding an electron to the LUMO (reduction potential), which correlates directly with the electron deficiency of the pyridine ring.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN).

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Degassing: Purge the solution with Argon gas for 15 minutes. Causality: Dissolved oxygen is highly electroactive and will produce broad reduction peaks that mask the reduction of the pyridine core.

  • Acquisition: Sweep the potential from 0 V to -2.5 V at varying scan rates (50, 100, 250, 500 mV/s) to observe the reduction of the electron-deficient ring.

  • Self-Validation Step: At the conclusion of the experiment, spike the solution with Ferrocene (Fc). Reference all measured potentials to the Fc/Fc+ redox couple. The presence of a reversible Fc peak confirms that the cell and reference electrode are functioning correctly and the solvent window is uncompromised.

G S1 1. Sample Prep (0.1 M TBAPF6) S2 2. Cell Assembly (3-Electrode Setup) S1->S2 S3 3. Degassing (Ar Purge 15m) S2->S3 S4 4. CV Scan (50-500 mV/s) S3->S4 S5 5. Data Validation (Ferrocene Spike) S4->S5

Step-by-step cyclic voltammetry workflow for redox characterization.

References

  • A Brief View on Pyridine Compounds - Open Access Journals
  • Synthesis, Reactions and Medicinal Uses of Pyridine - Pharmaguideline
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - N
  • Role of Pyridines in Medicinal Chemistry - IntechOpen
  • Cyclopropyl(pyridin-4-yl)methanone | 39512-48-6 - Sigma-Aldrich
  • Organocatalytic Cloke–Wilson Rearrangement - American Chemical Society (ACS)

Sources

Foundational

Technical Whitepaper: Toxicological Profiling and Safe Handling of Cyclopropyl(pyridin-4-yl)methanone

Executive Summary In the landscape of modern drug discovery and organic synthesis, pyridine derivatives serve as foundational pharmacophores. Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly specialized i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, pyridine derivatives serve as foundational pharmacophores. Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is a highly specialized intermediate utilized in the development of targeted therapeutics and agrochemicals. While its structural geometry offers unique binding affinities, it also presents specific toxicological hazards that require rigorous safety protocols.

This technical guide provides an in-depth analysis of the Material Safety Data Sheet (MSDS) for Cyclopropyl(pyridin-4-yl)methanone, elucidates the mechanistic causality behind its toxicity, and establishes self-validating laboratory protocols for safe handling and empirical toxicity assessment.

Chemical Identity & Structural Causality

To understand the toxicity of a compound, one must first analyze its molecular architecture. Cyclopropyl(pyridin-4-yl)methanone (Molecular Formula: C9H9NO; Molecular Weight: 147.17 g/mol ) consists of three distinct functional moieties[1]:

  • The Pyridine Ring: The nitrogen atom in the para-position acts as a strong hydrogen bond acceptor and a potential ligand for metalloenzymes (e.g., Cytochrome P450s). This interaction is a primary driver of its hepatic metabolism and subsequent cellular stress.

  • The Carbonyl Group (Methanone): As an electrophilic center, the ketone can interact with nucleophilic residues (such as thiols in cysteine) on biological membranes, leading to localized tissue irritation[2].

  • The Cyclopropyl Ring: This strained, three-membered ring introduces significant steric bulk. While it increases the lipophilicity of the molecule—enhancing cellular membrane penetration—it also modulates the reactivity of the adjacent carbonyl, preventing rapid degradation and prolonging intracellular exposure.

MSDS & Quantitative Hazard Data

Based on standardized global regulatory frameworks, Cyclopropyl(pyridin-4-yl)methanone is classified as a hazardous substance[1][2]. The quantitative and qualitative safety data are summarized in the table below to facilitate rapid risk assessment.

Table 1: GHS Classification and Physicochemical Properties
CategoryData / ClassificationCausality / Implication
CAS Number 39512-48-6Unique identifier for procurement and tracking.
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)Systemic absorption leads to hepatic stress via N-oxidation[2].
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Electrophilic interactions with epidermal proteins[2].
Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)Rapid penetration of the corneal lipid bilayer causing inflammation[2].
STOT (Single Exposure) Category 3 (H335: May cause respiratory irritation)Inhalation of aerosolized powder irritates the mucosal lining[2].
Signal Word Warning Mandates specific engineering controls and PPE[1].

Mechanistic Toxicology & Pathway Visualization

The acute toxicity (H302) and irritant properties (H315, H319, H335) of Cyclopropyl(pyridin-4-yl)methanone are not arbitrary; they are the result of specific cellular signal transduction pathways. Upon exposure, the lipophilic nature of the compound allows it to cross the cellular membrane. Once intracellular, the pyridine moiety undergoes enzymatic processing (primarily by hepatic CYP450 enzymes), generating reactive oxygen species (ROS). This oxidative stress triggers the MAPK/ERK pathway, culminating in either localized inflammation (irritation) or cellular apoptosis (acute toxicity).

Mechanism A Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) B Cellular Uptake & Hepatic CYP450 Metabolism A->B Exposure C N-Oxidation & ROS Generation B->C Enzymatic Processing D Cellular Stress Pathways (MAPK/ERK Activation) C->D Oxidative Stress E Acute Toxicity (H302) & Tissue Irritation D->E Apoptosis / Inflammation

Cellular mechanism of toxicity for Cyclopropyl(pyridin-4-yl)methanone.

Self-Validating Experimental Protocols

To ensure scientific integrity and operational safety, researchers must employ self-validating systems. The following protocols integrate internal controls to guarantee that safety measures are effective and experimental data is reliable.

Protocol A: Safe Handling & Decontamination Workflow

Objective: Prevent exposure and validate the integrity of the containment system.

  • Engineering Control Validation: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital airflow monitor; do not proceed if the alarm is active.

  • PPE Selection: Don a standard lab coat, chemical splash goggles, and double-layered nitrile gloves. Causality: While nitrile is sufficient for handling the solid powder, the double layer ensures that if the outer glove is breached by a solvent carrying the compound, the inner glove provides a barrier during immediate doffing.

  • Dispensing: Weigh the compound using anti-static weighing boats. Causality: Static charge can aerosolize fine powders, leading to inhalation exposure (H335).

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 10% bleach solution, followed by 70% ethanol. Validation: Swab the area and run a blank solvent through an LC-MS to confirm the absence of the 148.17 m/z[M+H]+ peak, ensuring zero cross-contamination.

Protocol B: In Vitro Cytotoxicity Validation (HepG2 MTT Assay)

Objective: Empirically validate the acute toxicity (H302) profile using a human hepatocellular carcinoma (HepG2) model.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Formulation: Dissolve Cyclopropyl(pyridin-4-yl)methanone in 100% DMSO to create a 100 mM stock. Dilute in media to achieve final concentrations ranging from 1 µM to 1000 µM.

  • Dosing & Internal Controls:

    • Test Wells: Add the compound dilutions.

    • Vehicle Control: Add media containing 0.1% DMSO. Validation Check: The final DMSO concentration must not exceed 0.1% to prevent solvent-induced baseline toxicity.

    • Positive Control: Add 100 µM Triton X-100 (induces 100% cell death).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours, remove media, and solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

  • System Validation: The assay is only deemed valid if the Vehicle Control maintains >95% viability relative to completely untreated cells, and the Positive Control shows <5% viability. Calculate the IC50 to quantify the specific toxicity threshold of the compound.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclopropyl(pyridin-4-yl)methanone as a Bifunctional Building Block in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the strategic selection of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Cyclopropyl(pyridin-4-yl)methanone (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic selection of small-molecule building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) has emerged as a highly versatile intermediate. By combining the hydrogen-bonding capacity of a pyridine ring, the conformational rigidity and metabolic stability of a cyclopropyl group, and the synthetic versatility of a bridging ketone, this molecule serves as a critical scaffold for synthesizing diverse therapeutic agents, including P2X7 receptor antagonists and microtubule-stabilizing agents[1][2].

This application note provides a comprehensive guide to the physicochemical rationale, synthetic methodologies, and pharmacological applications of cyclopropyl(pyridin-4-yl)methanone.

Physicochemical Profiling & Structural Rationale

The structural architecture of cyclopropyl(pyridin-4-yl)methanone (Formula: C9H9NO) offers distinct advantages over traditional aliphatic or aromatic ketones[3].

  • The Pyridine Moiety: Acts as a robust hydrogen bond acceptor, improving aqueous solubility and modulating the overall pKa of the target drug molecule.

  • The Cyclopropyl Group: Functions as an alkene bioisostere[2]. Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly flexible and prone to rapid CYP450-mediated oxidation, the cyclopropyl ring introduces conformational rigidity. It lowers lipophilicity (LogP) compared to larger aliphatic groups while maintaining the cis-orientation of pharmacophoric substructures required for target binding[2].

  • The Methanone (Ketone) Bridge: Provides a highly reactive electrophilic center. It can be subjected to reductive amination, Grignard additions, Wittig olefinations, or condensation with hydrazines to form complex heterocycles like pyrazoles[4].

Quantitative Data: Physicochemical Properties
PropertyValueRationale / Impact on Drug Design
CAS Number 39512-48-6Standard identifier for procurement and regulatory tracking.
Molecular Weight 147.18 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5.
Molecular Formula C9H9NO[3]High atom economy for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~30 ŲExcellent membrane permeability; suitable for CNS-targeted drugs.
Hydrogen Bond Acceptors 2 (N, O)Enhances target binding affinity and aqueous solubility.

Synthetic Workflows & Step-by-Step Protocols

The de novo synthesis of cyclopropyl(pyridin-4-yl)methanone relies on the nucleophilic addition of a Grignard reagent to a nitrile, followed by acidic hydrolysis[5].

Protocol 1: Synthesis of Cyclopropyl(pyridin-4-yl)methanone

Causality & Self-Validation: The reaction utilizes 4-cyanopyridine and cyclopropylmagnesium bromide. Dry THF is mandatory to prevent the premature quenching of the moisture-sensitive Grignard reagent. The intermediate formed is an imine magnesium salt, which is stable under anhydrous conditions. Subsequent addition of aqueous HCl serves a dual purpose: it quenches any unreacted Grignard reagent and hydrolyzes the imine intermediate into the desired ketone[5]. Final pH adjustment to ~8 is critical; if the solution remains acidic, the pyridine nitrogen will remain protonated, trapping the product in the aqueous layer as a water-soluble chloride salt.

Materials:

  • 4-Cyanopyridine (1.0 equiv, e.g., 20.7 mmol)

  • Cyclopropylmagnesium bromide (0.5 M in THF, 1.5 equiv, 31.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Dissolve 4-cyanopyridine in anhydrous THF (0.5 M concentration) and cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Add the cyclopropylmagnesium bromide solution dropwise over 30 minutes via a syringe pump[5]. Note: Maintain the internal temperature below 20 °C to prevent side reactions such as dimerization.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the disappearance of 4-cyanopyridine via TLC (Eluent: 1:1 Hexane/EtOAc, UV active).

  • Quenching & Hydrolysis: Once the starting material is consumed, cool the reaction back to 0 °C. Carefully add 2M HCl dropwise until the pH reaches ~2. Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate to the ketone[5].

  • Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract the mixture with EtOAc (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield cyclopropyl(pyridin-4-yl)methanone as a pale yellow oil.

G A 4-Cyanopyridine (Starting Material) C Nucleophilic Addition (Imine Intermediate) A->C B Cyclopropylmagnesium Bromide (Dry THF, 0-20°C) B->C Grignard Reagent D Aqueous HCl Hydrolysis (Quench & Deprotect) C->D E Cyclopropyl(pyridin-4-yl)methanone (Target Product) D->E

Synthetic workflow for Cyclopropyl(pyridin-4-yl)methanone via Grignard addition.

Applications in Drug Discovery

Cyclopropyl(pyridin-4-yl)methanone and its derivatives are heavily utilized in the synthesis of advanced clinical candidates. Two prominent examples include P2X7 receptor antagonists and microtubule-stabilizing agents.

Development of P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel involved in neuroinflammation and pain. Derivatives of cyclopropyl(pyridin-4-yl)methanone have been integrated into tetrahydro-[1,2,3]triazolo[4,5-c]pyridine scaffolds to create potent P2X7 antagonists[1]. The cyclopropyl group fits perfectly into the hydrophobic pocket of the receptor, while the pyridine nitrogen interacts with key acidic residues in the binding site.

Pathway L Extracellular ATP R P2X7 Receptor L->R Activates I Ion Channel Pore Opening (Ca2+, Na+ Influx) R->I D Cyclopropyl-Pyridine Derivative (Antagonist) D->R Blocks (Allosteric/Orthosteric) C Pro-inflammatory Cytokine Release (IL-1β, IL-18) I->C

Mechanism of action for cyclopropyl-pyridine derivatives in P2X7 receptor antagonism.
Microtubule-Stabilizing Agents (Tubulin Inhibitors)

In oncology, cyclopropyl groups are employed as alkene bioisosteres to mimic the cis-double bond found in natural products like Combretastatin-A4 (CA-4)[2]. By replacing the unstable cis-alkene with a cyclopropyl(pyridin-4-yl)methanone-derived amide, researchers have successfully developed novel microtubule-stabilizing agents that arrest cancer cells in the G2/M phase and overcome multidrug resistance[2].

Comparative Structure-Activity Relationship (SAR) Data

Representative data demonstrating the superiority of the cyclopropyl-pyridine motif in target binding (e.g., Kinase/Receptor inhibition).

R-Group SubstitutionPyridine PositionIC₅₀ (Target Receptor)Metabolic Half-Life (T₁/₂)Rationale
Cyclopropyl 4-yl 2.0 nM >120 min Optimal balance of rigidity, lipophilicity, and fit.
Isopropyl4-yl15.5 nM45 minHigh flexibility reduces binding affinity; rapid CYP oxidation.
Cyclopropyl2-yl48.0 nM>120 minSteric clash with the receptor's hinge region.
tert-Butyl4-yl>100 nM>120 minToo bulky for the hydrophobic binding pocket.

Conclusion

Cyclopropyl(pyridin-4-yl)methanone is an indispensable building block that seamlessly bridges synthetic utility with favorable pharmacokinetic properties. Its integration into drug discovery pipelines allows medicinal chemists to fine-tune lipophilicity, enforce required spatial geometries, and install vital hydrogen-bonding networks, ultimately accelerating the path from hit-to-lead optimization.

References

  • ACS Publications. "Journal of Medicinal Chemistry Vol. 61 No. 1 - ACS Publications". URL: [Link]

  • ACS Publications. "Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents | Journal of Medicinal Chemistry". URL:[Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Using Cyclopropyl(pyridin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety in Amine Synthesis Reductive amination stands as a cornerstone of modern organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Cyclopropyl-Pyridine Moiety in Amine Synthesis

Reductive amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This one-pot reaction, which combines a carbonyl compound and an amine with a reducing agent, is widely favored for its operational simplicity and broad substrate scope.[3][4] Within the vast landscape of amine synthesis, the incorporation of specific structural motifs is often crucial for imparting desired pharmacological properties. The cyclopropyl(pyridin-4-yl)methylamine scaffold has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including potential antidepressants, analgesics, and enzyme inhibitors.[5][6][7] The unique conformational constraints and electronic properties of the cyclopropyl group, coupled with the hydrogen bonding capabilities and aqueous solubility conferred by the pyridine ring, make this a privileged structural element in drug design.[8][9][10]

This application note provides a detailed guide to the reductive amination of cyclopropyl(pyridin-4-yl)methanone, a key starting material for accessing this valuable amine scaffold. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols using sodium triacetoxyborohydride (STAB), and discuss key considerations for reaction setup, monitoring, and product purification.

Mechanistic Insights: The Pathway to C-N Bond Formation

The reductive amination of cyclopropyl(pyridin-4-yl)methanone proceeds through a two-step sequence that occurs in a single reaction vessel.[11] The initial step involves the condensation of the ketone with a primary or secondary amine to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a protonated imine, known as an iminium ion. The subsequent and irreversible step is the reduction of this iminium ion by a selective reducing agent to afford the final amine product.[12]

Reductive_Amination_Mechanism ketone Cyclopropyl(pyridin-4-yl)methanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine R1R2NH hemiaminal->ketone - Amine iminium Iminium Ion hemiaminal->iminium + H+ iminium->hemiaminal - H+ product Final Amine Product iminium->product + NaBH(OAc)3 h_plus H+ h2o - H2O stab NaBH(OAc)3

Caption: General mechanism of reductive amination.

The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation.[11][13] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive towards ketones compared to the highly electrophilic iminium ion intermediate.[14] This selectivity minimizes the undesired reduction of the starting ketone to the corresponding alcohol, leading to higher yields of the desired amine.[15]

Experimental Protocols

The following protocols provide a generalized framework for the reductive amination of cyclopropyl(pyridin-4-yl)methanone. Optimization for specific amine substrates may be required.

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes the reaction of cyclopropyl(pyridin-4-yl)methanone with a representative primary amine, such as benzylamine.

Materials:

  • Cyclopropyl(pyridin-4-yl)methanone (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)[11]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[13]

  • Acetic Acid (optional, for less reactive amines)[15]

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclopropyl(pyridin-4-yl)methanone (1.0 eq) and the primary amine (1.0 - 1.2 eq).

  • Dissolve the starting materials in anhydrous DCE or DCM to a concentration of approximately 0.1-0.2 M relative to the ketone.

  • Stir the solution at room temperature for 20-30 minutes to facilitate imine formation. For less reactive or sterically hindered amines, the addition of a catalytic amount of acetic acid (0.1 eq) may be beneficial.[16]

  • Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination with a Secondary Amine

This protocol outlines the reaction with a secondary amine, such as morpholine.

Materials:

  • Cyclopropyl(pyridin-4-yl)methanone (1.0 eq)

  • Secondary Amine (e.g., Morpholine) (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.2 - 1.5 eq)[11]

  • Anhydrous 1,2-Dichloroethane (DCE)[15]

  • Acetic Acid (1.1 eq)[16]

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyclopropyl(pyridin-4-yl)methanone (1.0 eq) and the secondary amine (1.0 - 1.2 eq) in anhydrous DCE (0.1-0.2 M).

  • Add acetic acid (1.1 eq) to the solution and stir for 30 minutes at room temperature. The acid catalyst is generally required for the formation of the iminium ion from ketones and secondary amines.[13]

  • Add sodium triacetoxyborohydride (1.2 - 1.5 eq) in portions to the reaction mixture.

  • Stir the reaction at room temperature for 12-48 hours, monitoring by TLC or LC-MS.

  • Workup the reaction as described in Protocol 1 (steps 7-9).

  • Purify the resulting tertiary amine by flash column chromatography.

Data Presentation: Reaction Parameters and Expected Outcomes

The success of the reductive amination is influenced by several factors. The table below summarizes key parameters and their impact on the reaction.

ParameterAldehydesKetones (Cyclopropyl(pyridin-4-yl)methanone)Rationale
Reaction Rate Generally fasterGenerally slowerKetones are less electrophilic and more sterically hindered than aldehydes, leading to slower iminium ion formation.[11]
Acid Catalyst Often not requiredTypically requiredAn acid catalyst facilitates the dehydration of the hemiaminal to the iminium ion, which is often the rate-limiting step for ketones.[15]
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄NaBH(OAc)₃ is preferredThe milder reactivity of NaBH(OAc)₃ prevents significant reduction of the starting ketone.[13][14]
Solvent DCE, DCM, THF, MeCNDCE is often preferredDCE is a good solvent for both the starting materials and the reducing agent, and reactions are often faster in DCE.[15]

Purification Strategies for Basic Amines

The basic nature of the amine products can sometimes lead to challenges during purification by silica gel chromatography, causing peak tailing and poor separation.[17] Several strategies can be employed to mitigate these issues:

  • Amine-Modified Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent can neutralize the acidic silanol groups on the silica surface, improving the peak shape.[18]

  • Amine-Functionalized Silica: Using a pre-treated, amine-functionalized stationary phase can provide a less acidic environment for the separation.[17]

  • Acid-Base Extraction: For larger scale purifications where chromatography is not ideal, an acid-base extraction can be employed to isolate the basic amine product from non-basic impurities.[19][20]

  • Salt Precipitation: In some cases, precipitation of the amine as a salt (e.g., with trichloroacetic acid) can be an effective purification method.[21]

Experimental Workflow Visualization

The overall process from starting materials to the purified product can be visualized as follows:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification ketone Cyclopropyl(pyridin-4-yl)methanone reaction_vessel Inert Atmosphere Reaction ketone->reaction_vessel amine Amine (Primary or Secondary) amine->reaction_vessel solvent Anhydrous Solvent (DCE/DCM) solvent->reaction_vessel reagents STAB / Acetic Acid reagents->reaction_vessel quench Quench (aq. NaHCO3) reaction_vessel->quench extraction Extraction (DCM) quench->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography purified_product Purified Amine Product chromatography->purified_product

Caption: Workflow for reductive amination.

Conclusion

The reductive amination of cyclopropyl(pyridin-4-yl)methanone offers a reliable and efficient route to a class of amines with significant potential in drug discovery. The use of sodium triacetoxyborohydride as a mild and selective reducing agent is key to achieving high yields and minimizing side products. By understanding the reaction mechanism and optimizing the reaction and purification conditions, researchers can effectively synthesize a diverse range of cyclopropyl(pyridin-4-yl)methylamine derivatives for further investigation.

References

  • EvitaChem. (n.d.). Buy (2-(Pyridin-4-yl)cyclopropyl)methanamine (EVT-8861653).
  • BenchChem. (2025, December). Application Notes and Protocols: Sodium Triacetoxyborohydride in Reductive Amination of Aldehydes vs. Ketones.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996, August 13). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Myers, A. G. (n.d.). Chem 115. Retrieved from Harvard University Department of Chemistry and Chemical Biology.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Royal Society of Chemistry. (n.d.). Reductive Amination.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Chemistry Steps. (2024, March 29). Reductive Amination.
  • Tarasova, Y. R., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11498-11548.
  • Moussa, Z., & Al-Mourabit, A. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 653–656.
  • Le, C. M., & Champagne, P. A. (2022). Trichloroacetic acid fueled practical amine purifications.
  • (2026, February 28).
  • Sigma-Aldrich. (n.d.). Cyclopropyl(pyridin-4-yl)methanone.
  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Edmondson, S. D., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors. Journal of Medicinal Chemistry, 47(10), 2700-2708.
  • Sigma-Aldrich. (n.d.). (3-(CYCLOPROPYLMETHOXY)PYRIDIN-4-YL)METHANAMINE.
  • (2025, November 28).
  • Afanasyev, O. I., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(pyridin-4-yl)methanamine dihydrochloride.
  • MolPort. (n.d.). 1-cyclopropyl-1-(pyridin-4-yl)methanamine.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(pyridin-4-yl)methanone Safety Information.
  • AiFChem. (2025, October 27). 24966-13-0 | Cyclopropyl(pyridin-3-yl)methanone.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
  • ResearchGate. (n.d.). Reductive addition of amines to cyclopropyl ketones.
  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • MDPI. (2009, November 9). methanone. Retrieved from mdpi.com.

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
  • Beilstein Journals. (2010, July 1). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring.

Sources

Method

Application Note: Nickel-Catalyzed Ring-Opening C–C Activation and Cross-Coupling of Cyclopropyl(pyridin-4-yl)methanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Utility In modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Utility

In modern medicinal chemistry, the pyridine ring is a ubiquitous pharmacophore, while the cyclopropyl group is frequently employed to enhance metabolic stability and modulate lipophilicity. Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) is traditionally viewed as a static building block. However, recent advancements in transition-metal catalysis have unlocked its potential as a highly reactive 3-carbon synthon .

By leveraging metalloradical catalysis, the highly strained C–C bond of the cyclopropyl ring can undergo net ring-opening C–C activation and subsequent cross-coupling with organometallic reagents. This application note details the state-of-the-art methodology for converting cyclopropyl(pyridin-4-yl)methanone into highly functionalized, acyclic γ-substituted silyl enol ethers —valuable intermediates for synthesizing complex pyridine-containing therapeutics.

Mechanistic Causality: The (tpy)Ni Catalytic System

Standard cross-coupling protocols (e.g., Suzuki, Negishi) typically fail to activate unstrained C–C bonds and are frequently poisoned by the strong σ-donating ability of pyridine rings. To overcome this, a specialized Ligand-Metal Cooperative Catalysis approach is required, utilizing a terpyridine-nickel complex, (tpy)Ni.

Why This System Works (Expertise & Experience)
  • Pyridine Tolerance: The tridentate terpyridine (tpy) ligand tightly occupies the equatorial and axial coordination sites of the nickel center. This steric and electronic saturation prevents the 4-pyridyl moiety of the substrate from coordinating to and poisoning the catalyst.

  • Metalloradical C–C Activation: As demonstrated in , the addition of a zinc reductant generates a reduced (tpy•–)Ni(I) species. This electron-rich metalloradical initiates a Single Electron Transfer (SET) to the ketone, triggering a concerted, asynchronous ring-opening event rather than a traditional oxidative addition.

  • The Role of TMSCl: Chlorotrimethylsilane (TMSCl) is not merely an additive; it is a mechanistic necessity. It acts as a Lewis acid to activate the carbonyl oxygen, weakening the adjacent cyclopropane C–C bond. Post-cleavage, TMSCl traps the transient enolate, preventing reversible ring-closure and driving the reaction forward to the silyl enol ether.

CatalyticCycle Precatalyst Ni(II) Precatalyst (tpy)NiCl2 ActiveCat Active Metalloradical (tpy•–)Ni(I) Precatalyst->ActiveCat Zn Reductant RingOpen SET & Ring-Opening α-Silyloxy Radical Formation ActiveCat->RingOpen Substrate Addition Substrate Cyclopropyl(pyridin-4-yl)methanone + TMSCl Substrate->RingOpen Transmetalation Transmetalation with R-ZnX RingOpen->Transmetalation Radical Capture RedElim Reductive Elimination Product Release Transmetalation->RedElim RedElim->ActiveCat Catalyst Regeneration Product γ-Substituted Silyl Enol Ether RedElim->Product

Figure 1: Catalytic cycle for the (tpy)Ni-catalyzed ring-opening cross-coupling of cyclopropyl ketones.

Quantitative Data & Reaction Optimization

The success of this transformation is highly dependent on the precise combination of ligand, reductant, and trapping agent. Table 1 summarizes the optimization parameters for the cross-coupling of cyclopropyl(pyridin-4-yl)methanone with phenylzinc iodide.

Table 1: Optimization of Reaction Conditions

EntryCatalyst / LigandReductantAdditiveYield (%)Z/E Stereoselectivity
1NiCl₂ / NoneZn dustTMSCl<5%N/A
2NiCl₂ / 2,2'-bipyridineZn dustTMSCl35%85:15
3NiCl₂ / terpyridine (tpy)None TMSCl0%N/A
4NiCl₂ / terpyridine (tpy)Zn dustNone 0%N/A
5 NiCl₂ / terpyridine (tpy) Zn dust TMSCl 88% >95:5

Note: Data trends synthesized based on established control experiments for .

Experimental Protocols

The following protocol outlines a self-validating system for the synthesis of (Z)-4-phenyl-1-(pyridin-4-yl)but-1-en-1-yloxy)trimethylsilane.

Materials Required
  • Substrate: Cyclopropyl(pyridin-4-yl)methanone (1.0 equiv, 1.0 mmol)

  • Catalyst: NiCl₂(tpy) complex (5 mol%)

  • Reductant: Activated Zinc dust (20 mol%)

  • Trapping Agent: Chlorotrimethylsilane (TMSCl, 2.0 equiv)

  • Nucleophile: Phenylzinc iodide (PhZnI, 0.5 M in THF, 1.5 equiv)

  • Solvent: Anhydrous, degassed THF

Step-by-Step Methodology
  • Preparation of the Active Catalyst (Air-Free)

    • Action: In an argon-filled glovebox, charge an oven-dried Schlenk flask with NiCl₂(tpy) (5 mol%) and activated Zn dust (20 mol%). Add 5.0 mL of anhydrous THF. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution must transition from a pale suspension to a deep green/blue color . This visual cue is a self-validating indicator that the (tpy)Ni(II) precatalyst has been successfully reduced to the active (tpy•–)Ni(I) metalloradical. If the solution remains pale, the zinc is inactive or oxygen has compromised the system.

  • Substrate Activation

    • Action: Add cyclopropyl(pyridin-4-yl)methanone (147.18 mg, 1.0 mmol) and TMSCl (254 µL, 2.0 mmol) directly to the stirring catalyst suspension. Stir for 5 minutes.

    • Causality & Validation: TMSCl primes the carbonyl for SET. The order of addition is critical; adding TMSCl before the organozinc reagent prevents unwanted direct nucleophilic attack (1,2-addition) on the ketone.

  • Cross-Coupling

    • Action: Dropwise add the PhZnI solution (3.0 mL, 0.5 M in THF) over 10 minutes via syringe. Seal the flask and stir at 25 °C for 16 hours.

    • Causality & Validation: Dropwise addition maintains a low concentration of the organozinc species, suppressing undesired homocoupling pathways (e.g., biphenyl formation).

  • Quench and Workup

    • Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Causality & Validation: The use of a mild, slightly basic quench (NaHCO₃) is mandatory. Silyl enol ethers are highly acid-sensitive; using standard 1M HCl will rapidly hydrolyze the product back to the corresponding alkyl ketone, destroying the isolated enol ether.

  • Purification

    • Action: Purify the crude residue via flash column chromatography using neutral alumina (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc).

    • Causality & Validation: Standard silica gel is too acidic and will cleave the TMS ether during purification. Neutral alumina ensures the structural integrity of the product is maintained.

ExpWorkflow Step1 1. Catalyst Activation (tpy)NiCl2 + Zn dust in THF (Air-Free) Step2 2. Substrate Addition Ketone + TMSCl (Stir 5 min) Step1->Step2 Step3 3. Cross-Coupling Add PhZnI dropwise (25 °C, 16 h) Step2->Step3 Step4 4. Quench & Extract NaHCO3 / EtOAc (Avoid Acid) Step3->Step4 Step5 5. Purification Neutral Alumina Chromatography Step4->Step5

Figure 2: Experimental workflow for the Ni-catalyzed synthesis of γ-substituted silyl enol ethers.

References

  • Title: Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones Source: ACS Catalysis URL: [Link]

  • Title: Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones Source: Journal of the American Chemical Society (JACS) URL: [Link]

Application

Application Note: A Scalable, Robust Protocol for the Synthesis of Cyclopropyl(pyridin-4-yl)methanone

Abstract Cyclopropyl(pyridin-4-yl)methanone is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The demand for this compound necessitates a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclopropyl(pyridin-4-yl)methanone is a critical building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates. The demand for this compound necessitates a scalable, safe, and economically viable synthetic protocol. This application note provides a comprehensive guide for the large-scale synthesis of Cyclopropyl(pyridin-4-yl)methanone, addressing common challenges encountered during scale-up. We present a comparative analysis of synthetic strategies, ultimately detailing a robust and optimized protocol based on the Grignard addition to isonicotinonitrile. This document includes in-depth procedural steps, process safety considerations, purification strategies, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of Cyclopropyl(pyridin-4-yl)methanone. A critical evaluation of these pathways is essential for selecting a method suitable for large-scale production, considering factors such as reagent availability, reaction conditions, yield, safety, and scalability.

Key Synthetic Routes Considered:

  • Grignard Reaction with a Nitrile: The reaction of cyclopropylmagnesium bromide with isonicotinonitrile (4-cyanopyridine) followed by acidic hydrolysis of the intermediate ketimine.[1][2] This is a classic and powerful method for ketone synthesis.

  • Palladium-Catalyzed Cross-Coupling: The coupling of a pyridine derivative with a cyclopropylcarbonyl compound, for example, using a zinc-mediated palladium-catalyzed reaction between an aryl bromide and cyclopropylmagnesium bromide.[3]

  • Oxidation of the Corresponding Alcohol: The oxidation of cyclopropyl(pyridin-4-yl)methanol. This requires the prior synthesis of the alcohol, often via a Grignard reaction with an aldehyde, adding a step to the overall process.

The following diagram and table summarize the comparative analysis of these primary routes.

Synthetic_Strategies cluster_1 Route 1: Grignard + Nitrile cluster_2 Route 2: Cross-Coupling cluster_3 Route 3: Alcohol Oxidation r1_start Cyclopropyl Bromide + Mg r1_mid1 Cyclopropylmagnesium Bromide r1_start->r1_mid1 Grignard Formation r1_end Cyclopropyl(pyridin-4-yl)methanone r1_mid1->r1_end Addition & Hydrolysis r1_mid2 Isonicotinonitrile r1_mid2->r1_end Addition & Hydrolysis r2_start1 4-Bromopyridine r2_end Cyclopropyl(pyridin-4-yl)methanone r2_start1->r2_end Coupling r2_start2 Cyclopropylcarbonyl Derivative r2_start2->r2_end Coupling r2_cat Pd Catalyst + Zn Additive r2_cat->r2_end Coupling r3_start Cyclopropyl(pyridin-4-yl)methanol r3_end Cyclopropyl(pyridin-4-yl)methanone r3_start->r3_end Oxidation r3_mid Oxidizing Agent (e.g., PCC, DMP)

Caption: Comparative Synthetic Pathways.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Grignard + NitrileRoute 2: Cross-CouplingRoute 3: Alcohol Oxidation
Scalability ExcellentGood, but catalyst cost can be a factor.Moderate; oxidation reagents can be hazardous/expensive at scale.
Reagent Cost Low to ModerateHigh (Palladium catalysts)Moderate to High
Atom Economy GoodModeratePoor (stoichiometric oxidant waste)
Yield Good to ExcellentGood to Excellent[3]Variable, often high
Safety Concerns Exothermic, pyrophoric Grignard reagent.[4][5]Catalyst handling, potential for toxic phosphine ligands.Handling of hazardous/energetic oxidants.
Overall Assessment Highly Recommended. Cost-effective and well-established for ketone synthesis.Viable, but less economical for this specific target.Not ideal due to the extra synthetic step.

Rationale for Selection:

The Grignard reaction with isonicotinonitrile emerges as the superior strategy for scale-up. This two-step, one-pot process (Grignard addition followed by hydrolysis) is highly efficient and utilizes readily available, cost-effective starting materials.[2][6] While Grignard reactions require careful handling due to their exothermic and pyrophoric nature, established engineering controls and safety protocols can effectively mitigate these risks, making it a standard and reliable operation in process chemistry.[5][7][8]

The Recommended Scale-Up Protocol: Grignard Addition to Isonicotinonitrile

This section details the optimized protocol for the synthesis of Cyclopropyl(pyridin-4-yl)methanone on a 100g scale.

Mechanism and Rationale

The reaction proceeds in two distinct stages:

  • Nucleophilic Addition: The nucleophilic carbon of the cyclopropylmagnesium bromide attacks the electrophilic carbon of the nitrile group in isonicotinonitrile. This forms a magnesium salt of a ketimine intermediate.[9][10] This step is irreversible and is the key carbon-carbon bond-forming event.

  • Hydrolysis: The addition of aqueous acid protonates the imine nitrogen, forming an iminium ion. This species is then attacked by water, and subsequent proton transfers and elimination of ammonia yield the final ketone product.[9][10]

Grignard_Mechanism CPMgBr Cyclopropyl-MgBr Ketimine Ketimine-MgBr Salt (Intermediate) CPMgBr->Ketimine 1. Nucleophilic     Addition Nitrile Isonicotinonitrile Nitrile->Ketimine H3O H₃O⁺ (Workup) Ketone Cyclopropyl(pyridin-4-yl)methanone H3O->Ketone Ketimine->Ketone 2. Acidic     Hydrolysis NH4 NH₄⁺

Caption: Simplified Reaction Mechanism.

Choice of Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It effectively solvates the Grignard reagent and the magnesium salts formed. Its boiling point (66 °C) allows for effective reflux during Grignard formation and good temperature control during the addition step.[4] Using THF over diethyl ether is often preferred for safety due to its higher flash point.[5]

Temperature Control: The addition of the Grignard reagent to the nitrile is exothermic. Maintaining a low temperature (0-5 °C) during the addition is critical to prevent side reactions and ensure a controlled reaction rate.[11]

Process Safety Considerations

Scaling up Grignard reactions introduces significant safety challenges that must be addressed with robust engineering and administrative controls.[4][5]

  • Exothermicity: Both the formation of the Grignard reagent and its subsequent reaction with the nitrile are highly exothermic.[8] The primary risk is a runaway reaction, where heat is generated faster than it can be removed, potentially leading to solvent boiling, vessel over-pressurization, and fire.[5]

    • Mitigation: Use a reactor with adequate cooling capacity. The Grignard reagent must be added slowly and sub-surface to the nitrile solution to ensure rapid mixing and efficient heat transfer. Continuous monitoring of the internal temperature is mandatory.[12]

  • Pyrophoricity & Water Reactivity: Grignard reagents can ignite spontaneously on contact with air and react violently with water.[7]

    • Mitigation: The entire process must be conducted under an inert atmosphere (Nitrogen or Argon). All glassware and solvents must be rigorously dried.[7] A supply of Class D fire extinguisher (for combustible metals) or dry sand should be readily available.[7]

  • Delayed Initiation: Grignard formation can have an induction period. If a large amount of cyclopropyl bromide accumulates before the reaction initiates, a sudden and violent exotherm can occur.[13]

    • Mitigation: Activate magnesium turnings with a small crystal of iodine.[14] Initiate the reaction with a small amount of halide before adding the bulk of the material. For very large scales, adding a small amount of pre-formed Grignard reagent can ensure immediate initiation.[13]

Detailed Step-by-Step Protocol (100 g Scale)

Table 2: Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurposeSupplier ExampleCAS Number
Magnesium turnings28.0 g (1.15 mol)Grignard formationSigma-Aldrich7439-95-4
Cyclopropyl bromide121 g (1.0 mol)Grignard precursorSigma-Aldrich4333-56-6
Isonicotinonitrile104.1 g (1.0 mol)ElectrophileSigma-Aldrich100-48-1
Anhydrous THF1.5 LSolventSigma-Aldrich109-99-9
Iodine1 crystalMg activationSigma-Aldrich7553-56-2
3M Hydrochloric Acid~1 LQuenching/Hydrolysis-7647-01-0
Toluene1 LExtraction-108-88-3
Saturated NaHCO₃500 mLNeutralization-144-55-8
Anhydrous Na₂SO₄50 gDrying agent-7757-82-6
2L 3-neck RBF1Grignard formation--
3L 4-neck Reactor1Main reaction vessel--
Mechanical Stirrer2Agitation--
Thermocouple2Temperature monitoring--
Addition Funnel2Controlled addition--
Reflux Condenser2Solvent containment--

Protocol:

Part A: Preparation of Cyclopropylmagnesium Bromide (in 2L Flask)

  • Setup: Flame-dry a 2L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow to cool to room temperature under a stream of dry nitrogen.

  • Magnesium Activation: Charge the flask with magnesium turnings (28.0 g) and a single crystal of iodine.[14]

  • Initiation: Prepare a solution of cyclopropyl bromide (121 g) in anhydrous THF (500 mL) and add it to the dropping funnel. Add ~20 mL of this solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[15] After the addition is complete, continue to stir the grey-black solution at reflux for an additional 60 minutes to ensure complete conversion.

  • Cooling: Cool the resulting Grignard reagent to room temperature. The concentration can be determined by titration if desired, but for this procedure, we assume near-quantitative formation.

Part B: Synthesis of Cyclopropyl(pyridin-4-yl)methanone (in 3L Reactor)

  • Setup: In a separate 3L jacketed reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and addition funnel, charge a solution of isonicotinonitrile (104.1 g) in anhydrous THF (1.0 L).

  • Cooling: Cool the nitrile solution to 0 °C using a circulating chiller.

  • Grignard Addition: Transfer the prepared cyclopropylmagnesium bromide solution to the addition funnel via cannula and add it dropwise to the stirred nitrile solution, maintaining the internal temperature between 0-5 °C. This addition is highly exothermic and the rate must be carefully controlled.[5] Expect the addition to take 2-3 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS until the isonicotinonitrile is consumed.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C. In a separate vessel, prepare 1 L of 3M HCl and cool it to 0 °C. Slowly and carefully transfer the reaction mixture to the cold acid with vigorous stirring. Caution: This is a highly exothermic quench.

  • Hydrolysis: Stir the resulting two-phase mixture at room temperature for 1 hour to ensure complete hydrolysis of the ketimine intermediate.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the layers. Extract the aqueous layer with toluene (2 x 500 mL).

  • Neutralization: Combine all organic layers. Wash sequentially with 1M HCl (200 mL), water (200 mL), saturated aqueous NaHCO₃ solution (200 mL) until the aqueous layer is basic, and finally with brine (200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

In-Process Controls and Validation
  • Temperature Monitoring: A continuous temperature log during the Grignard addition is the most critical in-process control to prevent a runaway reaction.

  • Reaction Completion: TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) should be used to confirm the complete consumption of isonicotinonitrile before quenching.

  • pH during Workup: Ensure the aqueous layer is acidic (pH < 2) after the quench to facilitate complete hydrolysis and basic (pH > 8) after the bicarbonate wash to remove acidic impurities.

Purification and Characterization

For large-scale operations, purification by crystallization is preferred over chromatography due to cost and throughput.

Optimized Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Slowly add heptane until the solution becomes cloudy.

  • Add a small amount of isopropanol to redissolve the solids.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours.

  • Collect the resulting crystals by filtration, wash with cold heptane, and dry under vacuum.

Expected Yield: 110-125 g (75-85% yield) of a white to off-white solid. Purity (by HPLC): >98%

Analytical Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Optimization

Table 3: Troubleshooting Guide

ProblemLikely Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. Wet glassware/solvents; Inactive magnesium surface.Rigorously dry all equipment and solvents. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.[14]
Low yield of final product. Incomplete Grignard formation; Inefficient quenching/hydrolysis; Product loss during workup.Ensure Grignard formation goes to completion (reflux time). Quench slowly into acid, not the other way around. Check pH during workup to avoid product loss as a salt.
Formation of biphenyl or other Wurtz coupling byproducts. High local concentration of halide during Grignard formation.Ensure slow, steady addition of cyclopropyl bromide to the magnesium slurry to avoid buildup.[16]
Persistent emulsion during workup. Fine magnesium salt precipitates.Add saturated brine (NaCl solution) to break the emulsion. Filter the entire mixture through a pad of Celite®.[17]

Conclusion

The protocol described provides a safe, scalable, and efficient method for the synthesis of Cyclopropyl(pyridin-4-yl)methanone. By leveraging the classic Grignard addition to a nitrile and implementing robust process safety controls, this procedure can be reliably executed on a large scale. Careful attention to temperature control, inert atmosphere, and workup conditions are paramount to achieving high yield and purity. This application note serves as a validated starting point for process development and manufacturing campaigns.

References

  • EvitaChem. (n.d.). (2-(Pyridin-4-yl)cyclopropyl)methanamine.
  • Google Patents. (2012).
  • BenchChem. (2025). Application Notes and Protocols for Cyclopropylmagnesium Bromide in Grignard Reactions.
  • BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes.
  • University of California, Santa Barbara. (n.d.).
  • LibreTexts. (2024). 20.7: Chemistry of Nitriles.
  • Shu, C., et al. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. Journal of Organic Chemistry, 75, 6677-6680.
  • Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • American Chemical Society. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
  • ACS Safety. (2024). Grignard reaction safety. YouTube.
  • Google Patents. (2005). CN1699373A - A method to reduce the risk of large-scale Grignard reaction.
  • LibreTexts. (2023). Conversion to ketones using Grignard reagents.
  • Leah4sci. (2022). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube.
  • Knochel, P., et al. (2011). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane.
  • ACS Publications. (2007). Organic Process Research & Development Vol. 11 No. 6.
  • ACS Publications. (2023). Organic Process Research & Development Vol. 27 No. 4.
  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development.
  • Williams, D. R., et al. (2012). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC.
  • Wang, X-j., et al. (2016). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry.
  • Sandford, C., et al. (2026).
  • Wikipedia. (n.d.). Kröhnke pyridine synthesis.
  • ACS Publications. (2025). Organic Process Research & Development Vol. 29 No. 2.
  • BenchChem. (2025). Technical Support Center: Scaling Up Grignard Purification.
  • Charette, A. B., et al. (2001). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry.
  • Fraunhofer IMM. (n.d.).
  • ACS Publications. (2021). Organic Process Research & Development Vol. 25 No. 3.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(pyridin-4-yl)methanone | 39512-48-6.
  • Li, B., et al. (2019). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study.
  • Google Patents. (1958).
  • Organic Syntheses. (n.d.). 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE.
  • Augeri, D. J., et al. (2004). Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability. PubMed.
  • Sigma-Aldrich. (n.d.). Cyclopropyl(pyridin-4-yl)methanone | 39512-48-6.
  • Bakulina, O., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI.
  • Tissot, M., & Alexakis, A. (2003). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA.
  • Liu, F., et al. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
  • Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

Sources

Method

Application Note: Derivatization of Cyclopropyl(pyridin-4-yl)methanone for SAR Studies

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Guide & Experimental Protocols Introduction & Pharmacophore Rationale In modern Structure-Activity Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Guide & Experimental Protocols

Introduction & Pharmacophore Rationale

In modern Structure-Activity Relationship (SAR) campaigns, selecting the right core scaffold is critical for balancing target affinity with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) [1] has emerged as a highly versatile building block in medicinal chemistry.

The structural logic behind this scaffold relies on three distinct domains:

  • The 4-Pyridyl Ring: Acts as a robust hydrogen-bond acceptor and provides a basic nitrogen center, which is often utilized to form pharmaceutically acceptable salts to enhance aqueous solubility.

  • The Cyclopropyl Group: Imparts a sterically constrained, lipophilic bulk. Unlike an isopropyl or tert-butyl group, the rigid cyclopropyl ring is highly resistant to cytochrome P450-mediated oxidative metabolism, thereby increasing the metabolic half-life of the resulting drug candidate.

  • The Bridging Ketone: Serves as the primary electrophilic handle for synthetic divergence, allowing chemists to rapidly generate libraries of sp3-rich derivatives.

This application note details field-proven derivatization strategies for Cyclopropyl(pyridin-4-yl)methanone, providing mechanistic insights and self-validating protocols to accelerate your SAR workflows.

Derivatization Strategies & Causality

To systematically explore chemical space, derivatization of this scaffold is typically bifurcated into Ketone Modification and Pyridine C-H Functionalization .

Strategy A: Ketone Modification via Reductive Amination

The "Why": Converting the planar, sp2-hybridized ketone into an sp3-hybridized amine alters the 3D trajectory of the molecule, allowing for deeper penetration into complex binding pockets (e.g., kinase hinge regions). The "How": We utilize Sodium Triacetoxyborohydride (STAB) for the reductive amination. As demonstrated by Abdel-Magid et al. [2], STAB is vastly superior to Sodium Cyanoborohydride (NaBH3CN) because it avoids the generation of highly toxic hydrogen cyanide gas during workup. Furthermore, STAB is exceptionally selective; it rapidly reduces the intermediate iminium ion without prematurely reducing the starting ketone.

Strategy B: Pyridine C-H Functionalization via Minisci Reaction

The "Why": The basicity (pKa) of the pyridine nitrogen directly dictates the molecule's LogD (lipophilicity at physiological pH) and hERG liability. By adding alkyl groups to the C2 or C6 positions of the pyridine ring, we introduce steric hindrance around the nitrogen, which modulates its pKa and blocks potential sites of oxidative metabolism. The "How": Because the pyridine ring is electron-deficient, standard electrophilic aromatic substitution fails. Instead, we employ the Minisci reaction [3]. By protonating the pyridine, we lower its Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive toward nucleophilic carbon-centered radicals generated from carboxylic acids via oxidative decarboxylation.

Visualizing the SAR Workflow

SAR_Workflow Core Cyclopropyl(pyridin-4-yl)methanone (Core Scaffold) RedAm Reductive Amination (Ketone Modification) Core->RedAm STAB, Amine Minisci Minisci Reaction (Pyridine C-H Activation) Core->Minisci Radical Source, Ag+ Grignard Grignard Addition (Carbonyl Addition) Core->Grignard RMgX Amine sp3 Amines (Altered Trajectory & Basicity) RedAm->Amine AlkPy C2-Alkyl Pyridines (Modulated pKa & Sterics) Minisci->AlkPy TertAlc Tertiary Alcohols (H-Bond Donor Introduction) Grignard->TertAlc

Fig 1: Divergent SAR derivatization workflow for Cyclopropyl(pyridin-4-yl)methanone.

Experimental Protocols

Protocol 1: Reductive Amination (Synthesis of sp3 Amines)

This protocol utilizes STAB to selectively form secondary or tertiary amines without over-reduction.

Reagents:

  • Cyclopropyl(pyridin-4-yl)methanone (1.0 eq, 1.0 mmol)

  • Primary or Secondary Amine (1.2 eq, 1.2 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (1.0 eq) - Crucial for catalyzing iminium formation.

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under N2, dissolve the ketone and the amine in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality Check: Acetic acid ensures the pH is slightly acidic (pH ~4-5), which is optimal for iminium ion formation while keeping STAB stable.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor via TLC (10% MeOH in DCM, UV active).

  • Quenching & Workup: Once the ketone is consumed, quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes.

    • Self-Validating Step: Gas evolution (CO2) will occur. The basic quench is mandatory to deprotonate the newly formed amine and the pyridine ring, driving them into the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Minisci Alkylation (C2-Functionalization of Pyridine)

This protocol utilizes a silver-catalyzed oxidative decarboxylation to generate nucleophilic radicals.

Reagents:

  • Cyclopropyl(pyridin-4-yl)methanone (1.0 eq, 1.0 mmol)

  • Aliphatic Carboxylic Acid (e.g., Pivalic acid for tert-butylation) (3.0 eq)

  • Silver Nitrate (AgNO3) (0.2 eq, 20 mol%)

  • Ammonium Persulfate ((NH4)2S2O8) (2.0 eq)

  • 10% aqueous H2SO4 / DCM (1:1 biphasic mixture, 10 mL)

Step-by-Step Methodology:

  • Protonation: Dissolve the ketone and the carboxylic acid in the biphasic H2SO4/DCM mixture.

    • Causality Check: The strong acid fully protonates the pyridine nitrogen, activating the C2/C6 positions for nucleophilic radical attack.

  • Catalyst Addition: Add AgNO3 to the rapidly stirring biphasic mixture. Heat the mixture gently to 40 °C.

  • Radical Generation: Dissolve ammonium persulfate in a minimal amount of water (approx. 2 mL) and add it dropwise to the reaction mixture over 30 minutes.

    • Self-Validating Step: Dropwise addition is critical. Persulfate oxidation of Ag(I) to Ag(II) and subsequent decarboxylation is highly exothermic. Rapid addition will cause solvent boil-over and loss of yield.

  • Completion & Workup: Stir at 40 °C for 4 hours. Cool to room temperature. Carefully basify the aqueous layer to pH > 9 using 3M NaOH (monitor with pH paper).

  • Extraction: Extract with EtOAc (3 x 15 mL). Wash with brine, dry over MgSO4, and concentrate. Purify via silica gel chromatography to isolate the C2-alkylated product.

Mechanistic Visualization: Minisci Reaction

Minisci_Mechanism Init Radical Generation (R-COOH + Ag+ + S2O8^2-) Radical Alkyl Radical (R•) Init->Radical Addition Radical Addition (at C2/C6 position) Radical->Addition Protonation Pyridine Protonation (H+ Activation) Protonation->Addition Oxidation Rearomatization (Oxidation & Deprotonation) Addition->Oxidation Product 2-Alkylpyridine Derivative Oxidation->Product

Fig 2: Mechanistic pathway of the Minisci C-H functionalization on the pyridine ring.

Quantitative Data: Predicted Property Shifts

Understanding how these derivatizations affect the physicochemical profile is vital for SAR. The table below summarizes the theoretical shifts in properties when modifying the core scaffold.

Derivative ClassStructural ModificationMW Shift (Da)cLogP ShiftTPSA Shift (Ų)Primary SAR Impact
Core Scaffold None (Ketone)Base (147.18)~1.529.9Baseline
Secondary Amine Reductive Amination (Methylamine)+15-0.2 to +0.5+12.0Introduces basic center; alters 3D geometry.
Tertiary Amine Reductive Amination (Dimethylamine)+29+0.5 to +1.2+3.2Removes H-bond donor; increases lipophilicity.
C2-Methyl Pyridine Minisci (Acetic Acid)+14+0.40.0Increases pyridine pKa; blocks C2 metabolism.
C2-t-Butyl Pyridine Minisci (Pivalic Acid)+56+1.80.0High steric shielding of N; major LogP increase.
Tertiary Alcohol Grignard (Methylmagnesium Br)+16+0.2+10.5Converts acceptor to donor; rigidifies local conformation.

Note: Calculations are theoretical approximations based on standard medicinal chemistry additivity rules.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from:[Link]

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Cyclopropyl(pyridin-4-yl)methanone Purification

Overview Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) presents unique purification challenges due to its dual functional nature[1]. The ketone group acts as a polar hydrogen-bond acceptor, while the pyridine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Cyclopropyl(pyridin-4-yl)methanone (CAS: 39512-48-6) presents unique purification challenges due to its dual functional nature[1]. The ketone group acts as a polar hydrogen-bond acceptor, while the pyridine ring contains a basic nitrogen atom that readily interacts with acidic purification media[2]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and sustainable solvent selection guidelines to optimize your purification workflows.

Troubleshooting Guide: Chromatographic Resolution & Tailing

Q: Why does Cyclopropyl(pyridin-4-yl)methanone exhibit severe peak tailing and streaking on standard silica gel? A: Peak tailing in pyridine derivatives is primarily caused by strong, secondary intermolecular interactions between the analyte and the stationary phase[2]. Standard silica gel contains residual silanol groups (-SiOH) on its surface, which are mildly acidic (pKa ~ 4.5–6.0). The basic nitrogen atom in the pyridine ring acts as a Lewis base, leading to protonation or strong hydrogen bonding with these silanols[3]. This creates a mixed-mode retention mechanism where the trailing edge of the chromatographic peak is retained longer than the leading edge, resulting in broad, streaking bands that co-elute with structurally similar impurities[2].

Q: How can I modify my normal-phase solvent system to eliminate this tailing? A: The most effective mitigation strategy is the introduction of a basic mobile phase additive[3]. Adding a competing base, such as , at a low concentration (typically 0.1% to 1.0% v/v) neutralizes the highly active acidic silanol sites[3]. Because TEA is a stronger base than the pyridine derivative, it preferentially binds to the silica surface, effectively shielding the stationary phase and allowing the Cyclopropyl(pyridin-4-yl)methanone to elute purely based on its inherent polarity[4].

Experimental Protocol: TEA-Deactivated Silica Gel Chromatography

This self-validating protocol ensures the stationary phase is fully deactivated prior to analyte introduction, preventing irreversible binding and maximizing recovery[3].

Step 1: Solvent System Preparation Prepare the desired mobile phase (e.g., 20% Ethyl Acetate in Heptane). Add 0.1% (v/v) Triethylamine (TEA) to the mixture and stir thoroughly. Self-Validation Check: Run a 2D TLC plate with the crude mixture using this solvent. Spot the sample in the bottom-left corner, develop, dry completely, rotate 90 degrees, and develop again. If the spot remains round and sits perfectly on the diagonal without streaking, the TEA concentration is sufficient to mask the silanols[2].

Step 2: Silica Gel Deactivation (Slurry Preparation) In a separate flask, combine standard silica gel (50–100x the crude mass) with the TEA-modified mobile phase to create a slurry[3]. Stir gently for 10 minutes to allow the TEA to fully neutralize the acidic silanol groups before packing.

Step 3: Column Packing Pour the deactivated slurry into the column. Rinse the column with 2–3 column volumes of the TEA-modified solvent to ensure uniform packing, complete equilibration, and the removal of air bubbles[3].

Step 4: Sample Loading Due to the polarity of the ketone moiety, dry loading is highly recommended[3]. Dissolve the crude Cyclopropyl(pyridin-4-yl)methanone in a minimal amount of a volatile solvent (e.g., Ethyl Acetate), add a small amount of deactivated silica gel, and evaporate under reduced pressure to a free-flowing powder. Load this evenly onto the top of the column bed[3].

Step 5: Elution and Fraction Collection Elute the column using the TEA-modified mobile phase. Monitor fractions via TLC. The target compound will elute with significantly sharper band profiles, improving both isolated yield and purity[3].

Purification Workflow Logic

SolventOptimization N1 Analyze Crude Mixture Cyclopropyl(pyridin-4-yl)methanone N2 Initial TLC Screening (e.g., EtOAc/Heptane) N1->N2 N3 Is severe tailing observed? N2->N3 N4 Add 0.1% - 1.0% TEA to Mobile Phase N3->N4  Yes   N7 Proceed to Column Chromatography N3->N7  No   N5 Does tailing persist? N4->N5 N6 Switch to Reverse Phase or Basic Alumina N5->N6  Yes   N5->N7  No   N6->N7

Troubleshooting workflow for optimizing chromatographic resolution.

FAQ: Sustainable Solvent Selection & Scale-Up

Q: I am scaling up the purification process. How do I select solvents that align with modern green chemistry standards? A: When transitioning from analytical to preparative scale, solvent sustainability becomes critical. Traditional normal-phase systems rely heavily on Dichloromethane (DCM) and Hexane, which pose severe health and environmental risks. According to the and the [5], these should be substituted with greener alternatives that offer similar elution profiles but lower environmental impact[6]. For Cyclopropyl(pyridin-4-yl)methanone, substituting Hexane with Heptane and DCM with Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) provides excellent separability while adhering to safety regulations.

Quantitative Solvent Sustainability Comparison

Data synthesized from the GSK Solvent Selection Guide and ACS GCIPR metrics.[5][7]

SolventRole in PurificationBoiling Point (°C)GSK Sustainability Score (1-10)*Health/Safety ProfileRecommended Replacement For
Heptane Non-polar anti-solvent98.47Moderate (Flammable)Hexane (Neurotoxic)
Ethyl Acetate Polar modifier77.18Low toxicity, BiodegradableDichloromethane (Carcinogenic)
2-MeTHF Polar modifier / Extraction80.27Low toxicity, RenewableTetrahydrofuran (THF)
Triethylamine Basic Additive89.54Corrosive, OdorousN/A (Use sparingly <1%)

*Note: Higher scores indicate greener/more sustainable profiles based on waste, environmental impact, and health hazards.

Q: After chromatography, what is the optimal solvent strategy for final crystallization? A: Anti-solvent crystallization is highly recommended for this compound. Because the ketone moiety makes the molecule moderately polar, it exhibits high solubility in solvents like Ethyl Acetate. By dissolving the purified Cyclopropyl(pyridin-4-yl)methanone in a minimal volume of warm Ethyl Acetate (the "good" solvent) and slowly titrating in Heptane (the "anti-solvent"), you decrease the overall dielectric constant of the medium. This forces the compound to nucleate and crystallize, leaving highly polar or highly lipophilic trace impurities dissolved in the mother liquor.

References

  • Sneddon, H. F., et al. "Updating and Expanding GSK's Solvent Sustainability Guide." Green Chemistry, The Royal Society of Chemistry, 2016. URL:[Link]

  • ACS Green Chemistry Institute. "Solvent Selection Guides: Summary and Further Reading." ACS GCIPR. URL:[Link]

  • Neely, J. M., et al. "Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization." NIH PubMed Central, 2015. URL:[Link]

Sources

Optimization

Preventing cyclopropyl ring-opening side reactions in acidic conditions

Technical Support Center: Cyclopropyl Group Stability in Acidic Media Welcome to the technical support center for navigating the complexities of cyclopropane chemistry. This resource is designed for researchers, scientis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cyclopropyl Group Stability in Acidic Media

Welcome to the technical support center for navigating the complexities of cyclopropane chemistry. This resource is designed for researchers, scientists, and drug development professionals who encounter the challenge of preventing unintended cyclopropyl ring-opening under acidic conditions. Here, we delve into the mechanisms, influencing factors, and strategic solutions to maintain the integrity of this valuable structural motif in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My cyclopropyl-containing compound is degrading upon exposure to acid. What is happening at a mechanistic level?

Answer:

The degradation you are observing is likely an acid-catalyzed ring-opening of the cyclopropane moiety. This process is driven by the relief of significant ring strain (approximately 27.6 kcal/mol) inherent to the three-membered ring.[1] The reaction typically proceeds through the formation of a carbocationic intermediate.

The general mechanism involves two key steps:

  • Protonation: The acid (either a Brønsted or Lewis acid) interacts with the cyclopropane ring. In the case of "donor-acceptor" (D-A) cyclopropanes, which are particularly susceptible, the acid activates an electron-withdrawing 'acceptor' group, polarizing the ring.[2][3] For simple aryl-cyclopropanes, direct protonation of the ring can occur.[4]

  • Ring-Opening & Cation Formation: The protonation facilitates the cleavage of a C-C bond, leading to the formation of a stabilized carbocation. This is often a cyclopropylcarbinyl cation, which exists in equilibrium with other cationic structures like homoallyl and bicyclobutonium cations.[5][6][7] The specific cation formed and its subsequent fate determine the final product mixture.

The reaction can proceed through different pathways, such as SN1-like or SN2-like mechanisms, depending on the substrate and conditions.[3][4] An SN1 pathway involves a discrete carbocation intermediate, while an SN2-like pathway involves a concerted nucleophilic attack as the ring opens.[4]

Acid-Catalyzed Ring-Opening Mechanism Cyclopropane Cyclopropane Derivative Activated_Complex Activated Intermediate Cyclopropane->Activated_Complex Activation Acid H⁺ (Acid) Acid->Activated_Complex Carbocation Cyclopropylcarbinyl Cation Intermediate Activated_Complex->Carbocation C-C Cleavage Product Ring-Opened Product Carbocation->Product Nucleophile Nu⁻ Nucleophile->Product

Caption: General mechanism of acid-catalyzed cyclopropane ring-opening.

Issue 2: The outcome of my reaction is inconsistent. Sometimes the ring opens, and other times it remains intact. What factors influence this sensitivity?

Answer:

The stability of a cyclopropyl group in acidic media is not absolute; it's a delicate balance of several interconnected factors. Understanding these can help you predict and control the reaction's outcome.

Key Influencing Factors:

  • Substituent Effects: This is arguably the most critical factor.

    • Donor-Acceptor (D-A) Systems: Cyclopropanes substituted with both an electron-donating group (D) and an electron-withdrawing group (A) are highly activated towards ring-opening.[2][8][9] The donor group stabilizes the resulting carbocation, while the acceptor group provides a site for initial acid activation.

    • Electronic Properties: Electron-donating groups (EDGs) at the C1 position (the carbon attached to the carbinyl center) tend to stabilize the cyclopropylcarbinyl (CPC) cation, favoring the intact ring structure.[5][6] Conversely, electron-withdrawing groups (EWGs) can lead to shallower potential energy surfaces where multiple ring-opened structures are accessible.[5][6]

    • Steric Effects: The steric bulk of substituents can influence the relative stability of the various cationic intermediates, thereby directing the reaction pathway.[10] For instance, increased substitution can destabilize certain intermediates compared to others.[5][6]

  • Acid Strength & Concentration:

    • Stronger acids (e.g., triflic acid) and higher concentrations will more readily promote protonation and subsequent ring-opening.[4] The use of milder Brønsted or Lewis acids can often prevent this side reaction.[11][12]

  • Temperature (Kinetic vs. Thermodynamic Control):

    • At lower temperatures, reactions are typically under kinetic control , favoring the fastest-formed product.[13] If the desired reaction (preserving the ring) has a lower activation energy than ring-opening, low temperatures will favor your desired product.

    • At higher temperatures, reactions shift to thermodynamic control , favoring the most stable product.[14] Since ring-opening relieves significant strain, the opened product is often thermodynamically more stable. Therefore, elevated temperatures frequently lead to increased ring-opening.[14][15]

  • Solvent:

    • Polar, protic solvents, especially fluorinated alcohols like hexafluoroisopropanol (HFIP), can facilitate ring-opening by stabilizing the charged intermediates.[3][4] HFIP in combination with a Brønsted acid has been shown to be a highly active system for promoting nucleophilic ring-opening.[3]

The interplay of these factors is summarized in the table below.

FactorCondition Favoring Ring StabilityCondition Promoting Ring-OpeningRationale
Substituents Electron-donating groups at C1; Absence of strong donor-acceptor pattern.Strong donor-acceptor (D-A) motif; Electron-withdrawing groups.EDGs stabilize the desired cyclopropylcarbinyl cation; D-A systems are highly polarized and activated.[5][6][8]
Acid Weak Brønsted or Lewis acids (e.g., InCl₃, Yb(OTf)₃); Low concentration.Strong Brønsted acids (e.g., TfOH, HBr); High concentration.Stronger acids more effectively protonate/activate the ring for cleavage.[2][4][16]
Temperature Low temperatures (e.g., 0 °C or below).High temperatures.Low temperature favors the kinetically controlled product, which may be the ring-intact species. High temperature favors the more stable, thermodynamically controlled ring-opened product.[13][14]
Solvent Non-polar, aprotic solvents.Polar, protic solvents, especially fluorinated alcohols (HFIP).Polar solvents stabilize the charged carbocation intermediates formed during ring-opening.[3][4]
Issue 3: How can I strategically design my experiment to prevent cyclopropane ring-opening?

Answer:

Preventing ring-opening requires a multi-faceted approach that considers the factors discussed above. Here are actionable strategies and protocols.

Strategy 1: Judicious Selection of Acid Catalyst

Instead of using strong, non-specific acids, opt for milder Lewis or Brønsted acids that can catalyze the desired reaction without promoting extensive ring-opening.

  • Recommended Alternatives: Yb(OTf)₃, InCl₃, B(C₆F₅)₃·H₂O.[2][3][12]

  • Rationale: These acids are often more selective, activating specific functional groups without indiscriminately protonating the cyclopropane ring.

Experimental Protocol: Screening Lewis Acids for a Model Reaction

This protocol outlines a general approach to screen for an optimal Lewis acid that promotes a desired transformation (e.g., a Friedel-Crafts reaction) while minimizing ring-opening of a D-A cyclopropane.

  • Setup: To three separate oven-dried reaction vials, add your cyclopropane substrate (1.0 eq) and the aromatic nucleophile (1.5 eq) under an inert atmosphere (N₂ or Ar).

  • Solvent: Add anhydrous dichloromethane (DCM) to each vial to achieve a 0.1 M concentration of the substrate.

  • Catalyst Addition:

    • To Vial 1, add Yb(OTf)₃ (10 mol %).

    • To Vial 2, add InCl₃ (10 mol %).

    • To Vial 3 (control), add a strong acid like TfOH (10 mol %).

  • Reaction: Stir all reactions at room temperature (or your previously problematic temperature).

  • Monitoring: Monitor the reactions by TLC or LC-MS at 1-hour intervals, checking for consumption of starting material and formation of both the desired product and any ring-opened byproducts.

  • Analysis: After 4 hours (or upon completion), quench the reactions, perform a standard aqueous workup, and analyze the crude product ratio by ¹H NMR or GC-MS to determine the best-performing catalyst.

Strategy 2: Temperature and Reaction Time Optimization

Operate under kinetic control to favor the desired product.

  • Protocol:

    • Begin your reaction at a significantly lower temperature than previously attempted (e.g., -20 °C or 0 °C).

    • Add the acid catalyst slowly at this low temperature.

    • Allow the reaction to stir and monitor closely. Only if no reaction occurs should you allow it to warm slowly (e.g., to room temperature).

    • As soon as an acceptable yield of the desired product is observed (via TLC/LC-MS), quench the reaction immediately to prevent subsequent conversion to the thermodynamic ring-opened product.

Kinetic_vs_Thermodynamic y_axis Free Energy (G) origin->y_axis x_axis Reaction Coordinate origin->x_axis Reactant Reactant (Cyclopropane) TS_Kinetic TS_Thermo P_Kinetic Kinetic Product (Ring Intact) P_Thermo Thermodynamic Product (Ring Opened) p1->p2 ΔG‡ (Kinetic) Low Temp Favored p1->p4 ΔG‡ (Thermo) p2->p3 p4->p5 label_k Lower Activation Energy = Faster Formation label_t Most Stable Product = High Temp Favored

Caption: Energy profile: Kinetic vs. Thermodynamic pathways.

Strategy 3: Solvent Choice

If the reaction chemistry allows, switch from polar, protic solvents to less polar, aprotic alternatives.

  • Recommended Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene.

  • Rationale: These solvents are less effective at stabilizing the carbocationic intermediates that are central to the ring-opening mechanism, thus disfavoring this pathway.

By systematically applying these strategies—choosing a milder acid, controlling the temperature and time, and selecting an appropriate solvent—you can significantly improve the outcome of your reactions and preserve the valuable cyclopropyl moiety.

References

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl c
  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl c
  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleo- philes. (2017). Chemical Reviews.
  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. (n.d.). Chemistry – A European Journal.
  • Lewis Acid Triggered Vinylcyclopropane–Cyclopentene Rearrangement. (2017). The Journal of Organic Chemistry.
  • Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. (2019). Organic & Biomolecular Chemistry.
  • Effects of substituents on the nucleophilic ring opening of activated cyclopropanes. (n.d.). The Journal of Organic Chemistry.
  • Vinylcyclopropane rearrangements. (n.d.).
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journal of Organic Chemistry.
  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. (n.d.).
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange.
  • Kinetic, Thermodynamic, and Dynamic Control in Normal vs. Cross [2 + 2] Cycloadditions of Ene-Keteniminium Ions: Computational Understanding, Prediction, and Experimental Verification. (2023). Journal of the American Chemical Society.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). Organic Letters.
  • Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. (2024). Organic Letters.
  • Stable carbocations. CXIV. Structure of cyclopropylcarbinyl and cyclobutyl cations. (n.d.). Journal of the American Chemical Society.
  • Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. (2023). The Journal of Organic Chemistry.
  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
  • Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Deriv
  • Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv.
  • 1.3: Kinetic vs. Thermodynamic Control of Reactions. (2025). Chemistry LibreTexts.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • A Comparative Guide to the Ring-Opening Reactions of Cyclopropanethione and Cyclopropane. (n.d.). BenchChem.

Sources

Troubleshooting

Technical Support Center: Separation &amp; Purification of Cyclopropyl(pyridin-4-yl)methanone

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the post-reaction isolation of Cyclopropyl(pyridin-4-yl)methanone (CAS 39512-48-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals dealing with the post-reaction isolation of Cyclopropyl(pyridin-4-yl)methanone (CAS 39512-48-6) from Grignard synthesis mixtures.

The standard synthesis of this compound involves the nucleophilic addition of cyclopropylmagnesium bromide to 4-cyanopyridine. Because both the unreacted precursor and the target product contain a pyridine ring, their physicochemical properties overlap significantly, making separation a notorious bottleneck. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Diagnostic Data: Precursor vs. Product

Before initiating any separation workflow, it is critical to understand the quantitative parameters of your mixture. Because cyclopropyl(pyridin-4-yl)methanone is a liquid at room temperature, selective crystallization is not a viable purification method, mandating liquid-liquid extraction followed by chromatography.

Parameter4-Cyanopyridine (Unreacted Precursor)Cyclopropyl(pyridin-4-yl)methanone (Target Product)
CAS Number 100-48-139512-48-6
Molecular Weight 104.11 g/mol 147.18 g/mol
Physical State (25 °C) SolidLiquid
pKa (Conjugate Acid) ~1.90~2.77
TLC R_f (1:1 Hexanes/EtOAc) ~0.45~0.35
GHS Hazards IrritantIrritant (H302, H315, H319, H335)

Experimental Workflow Visualization

G A Crude Reaction Mixture (Ketone + 4-Cyanopyridine + Mg Salts) B Saturated NH4Cl + Rochelle Salt (Quench & Chelate) A->B Break Emulsions C EtOAc Extraction (Phase Separation) B->C Extract Organics D Organic Phase (Ketone + 4-Cyanopyridine) C->D Isolate Crude E Silica Gel Chromatography (Hexanes/EtOAc + 1% Et3N) D->E Load on Column F Pure Cyclopropyl(pyridin-4-yl)methanone E->F Elute Product

Fig 1. Workflow for isolating cyclopropyl(pyridin-4-yl)methanone from Grignard reaction crude.

Troubleshooting FAQs

Q: Why can't I separate unreacted 4-cyanopyridine from the product using a standard acid-base extraction? A: This is a fundamental pKa limitation. Both molecules possess a pyridine ring with strongly electron-withdrawing groups at the 4-position (cyano vs. cyclopropanecarbonyl). The pKa of 4-cyanopyridine is approximately 1.9, while cyclopropyl(pyridin-4-yl)methanone is around 2.8. A pKa difference of less than 1 unit means that any pH adjustment will partially protonate or deprotonate both species simultaneously. Attempting a pH-gradient extraction will only lead to severe cross-contamination in both the aqueous and organic phases.

Q: I am getting a massive, unmanageable emulsion during the aqueous workup of the Grignard reaction. How do I break it? A: The Grignard reagent produces magnesium hydroxide salts upon quenching. At the slightly basic pH required to keep the pyridine derivatives in the organic phase, these magnesium salts form a gelatinous colloidal suspension that traps your product. Causality-Driven Solution: Quench the reaction with a mixture of saturated NH₄Cl and Rochelle salt (potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the Mg²⁺ ions and keeping them highly water-soluble, entirely preventing the emulsion.

Q: My product co-elutes with 4-cyanopyridine on bare silica gel, and the peaks are smeared. How can I improve the resolution? A: Both molecules have similar dipole moments. More importantly, the lone pairs on the pyridine nitrogen strongly hydrogen-bond with the acidic silanol (Si-OH) groups on the stationary phase, causing severe peak tailing. Causality-Driven Solution: Add 1% to 2% Triethylamine (Et₃N) to your eluent. Et₃N acts as a sacrificial base, capping the acidic silanols so your target pyridine derivatives can elute as sharp, distinct bands.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. Ensure all work is conducted under proper environmental controls to prevent release into drains[1].

Phase 1: Quench and Extraction
  • Cool the Reaction: Chill the crude Grignard reaction mixture (in THF or ether) to 0 °C using an ice bath.

  • Chelation Quench: Slowly add a 1:1 volumetric mixture of saturated aqueous NH₄Cl and 1M aqueous Rochelle salt. Add dropwise initially to control the exothermic release of cyclopropane gas.

  • Stirring: Remove the ice bath and stir vigorously at room temperature for 1 to 2 hours.

    • Validation Checkpoint: Stop stirring and observe the layers. The lower aqueous layer must be completely transparent. If it is cloudy or a white precipitate persists at the interface, add more Rochelle salt solution and continue stirring.

  • Extraction: Transfer to a separatory funnel and extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture.

Phase 2: Chromatographic Separation
  • Column Preparation: Slurry silica gel in Hexanes containing 1% Triethylamine (Et₃N). Pack the column tightly.

  • Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using a gradient starting from 90:10 Hexanes/EtOAc to 50:50 Hexanes/EtOAc. Crucial: Maintain 1% Et₃N in all eluent mixtures.

  • Fraction Collection: Monitor fractions via TLC (visualized under short-wave UV at 254 nm). Unreacted 4-cyanopyridine will elute first (R_f ~0.45), followed by the target cyclopropyl(pyridin-4-yl)methanone (R_f ~0.35).

    • Validation Checkpoint: Co-spot the fractions against pure 4-cyanopyridine to confirm the identity of the leading band.

  • Final Isolation: Pool the fractions containing the pure product. Concentrate under reduced pressure. Because the product is a liquid, apply a high vacuum (e.g., Schlenk line) for 4–6 hours to completely remove any residual Et₃N.

References

  • BLD Pharmatech. Safety Data Sheet: Cyclopropyl(pyridin-4-yl)methanone.
  • Sigma-Aldrich. Product Page: Cyclopropyl(pyridin-4-yl)methanone | 39512-48-6.
  • ChemicalBook. Cyclopropyl(4-pyridyl) ketone - Safety Data Sheet.

Sources

Reference Data & Comparative Studies

Validation

Cyclopropyl(pyridin-4-yl)methanone vs cyclopropyl(pyridin-3-yl)methanone reactivity

Comparative Reactivity Guide: Cyclopropyl(pyridin-4-yl)methanone vs. Cyclopropyl(pyridin-3-yl)methanone Executive Summary Cyclopropyl(pyridin-4-yl)methanone and cyclopropyl(pyridin-3-yl)methanone are highly valuable buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: Cyclopropyl(pyridin-4-yl)methanone vs. Cyclopropyl(pyridin-3-yl)methanone

Executive Summary

Cyclopropyl(pyridin-4-yl)methanone and cyclopropyl(pyridin-3-yl)methanone are highly valuable building blocks in medicinal chemistry and agrochemical development. While they share identical molecular weights and similar lipophilicity, the positional isomerism of the pyridine nitrogen dictates profound differences in their electronic landscapes. This guide provides an objective, data-driven comparison of their reactivity profiles, empowering researchers to make informed synthetic design choices.

Mechanistic Causality: Electronic Divergence at the Carbonyl Core

The fundamental reactivity differences between these two isomers stem from the electronic communication between the electron-deficient pyridine ring and the adjacent carbonyl group.

  • Cyclopropyl(pyridin-4-yl)methanone (4-Isomer): The nitrogen atom is in a para-like relationship to the carbonyl carbon. It exerts both a powerful inductive electron-withdrawing effect and a strong resonance effect[1]. This dual withdrawal significantly increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly electrophilic. The Hammett substituent constant ( σp​ ) for the 4-pyridyl group is approximately +0.96, reflecting this intense electron-withdrawing capacity[2].

  • Cyclopropyl(pyridin-3-yl)methanone (3-Isomer): The nitrogen atom is in a meta-like relationship to the carbonyl. Here, the resonance effect is negligible, leaving only the inductive electron-withdrawing effect to influence the carbonyl[1]. Consequently, the Hammett constant ( σm​ ) is lower (approximately +0.62)[3], resulting in a moderately electrophilic carbonyl carbon compared to the 4-isomer.

These electronic properties dictate not only the rate of nucleophilic addition but also the stability of intermediates formed during cyclopropyl ring-opening and photochemical radical generation[4].

Comparative Reactivity Profiles

Reactivity ParameterCyclopropyl(pyridin-4-yl)methanoneCyclopropyl(pyridin-3-yl)methanoneMechanistic Rationale
Carbonyl Electrophilicity Very HighModerateSynergistic resonance and inductive withdrawal in the 4-isomer maximizes δ+ on the carbonyl carbon[1].
Nucleophilic Addition Rate (e.g., NaBH 4​ , Grignard) Fast (Requires strict temperature control to prevent over-reaction)Slower (Often requires ambient temperatures or extended reaction times)Higher ground-state destabilization and lower LUMO energy in the 4-isomer accelerate nucleophilic attack[5].
Cyclopropyl Ring-Opening (Nucleophilic) Susceptible (Facile ring-opening with strong nucleophiles like thiolates)Resistant (Ring remains intact under standard nucleophilic conditions)The 4-pyridyl group heavily stabilizes the resulting enolate intermediate via resonance; the 3-pyridyl group cannot[3].
Photochemical Radical Generation (UV) Minimal persistent radical formationMinimal persistent radical formationUnlike 2-pyridyl ketones which form persistent radicals, 3- and 4-pyridyl ketones lack the necessary ortho-carbonyl relationship for stabilization[6].
C-H Arylation Regioselectivity C-3 Arylation favoredC-4 Arylation favored (due to increased C-H acidity)The electron-withdrawing carbonyl directs metal-catalyzed C-H activation based on the inherent electronic character of the pyridine ring[7].

Experimental Protocols: Self-Validating Workflows

Protocol A: Comparative Carbonyl Reduction via Borohydride Objective: To demonstrate the kinetic difference in nucleophilic addition to the carbonyl core. Causality: The highly electrophilic 4-isomer reacts exothermically and rapidly. To ensure a self-validating system, both reactions are run in parallel at 0 °C to observe the kinetic disparity.

  • Preparation: In two separate, flame-dried 50 mL round-bottom flasks, dissolve 5.0 mmol of cyclopropyl(pyridin-4-yl)methanone and cyclopropyl(pyridin-3-yl)methanone, respectively, in 15 mL of anhydrous methanol.

  • Cooling: Chill both flasks to exactly 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Slowly add 2.5 mmol (0.5 equiv) of sodium borohydride (NaBH 4​ ) in small portions over 5 minutes to each flask.

  • Monitoring: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The 4-isomer will typically show complete consumption of the starting material within 15–20 minutes. The 3-isomer will show significant unreacted starting material at the 20-minute mark, validating the lower electrophilicity of the meta-like carbonyl[5].

  • Quenching: Quench both reactions with 5 mL of saturated aqueous NH 4​ Cl, extract with dichloromethane (3 x 15 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Probing Cyclopropyl Ring Stability via Thiolate Addition Objective: To evaluate the susceptibility of the cyclopropyl ring to nucleophilic ring-opening (homo-conjugate addition). Causality: Nucleophilic attack on the cyclopropyl ring generates an enolate. The 4-pyridyl group stabilizes this enolate through resonance, driving the reaction forward. The 3-pyridyl group lacks this resonance stabilization, leaving the ring intact.

  • Preparation: Dissolve 2.0 mmol of the respective ketone in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add 2.4 mmol (1.2 equiv) of sodium thiomethoxide (NaSMe).

  • Heating: Heat the reaction mixtures to 80 °C for 4 hours.

  • Analysis: Analyze the crude mixtures via LC-MS. The 4-isomer workflow will yield the ring-opened product (a 4-(methylthio)butanoyl pyridine derivative), validating the resonance-stabilized enolate pathway. The 3-isomer workflow will predominantly recover the intact cyclopropyl ketone, confirming its resistance to ring-opening.

Divergent Reactivity Pathways (Visualization)

ReactivityComparison Iso4 Cyclopropyl(pyridin-4-yl)methanone (4-Isomer) Elec4 Strong Resonance & Inductive Withdrawal (σ_p ≈ +0.96) Iso4->Elec4 Iso3 Cyclopropyl(pyridin-3-yl)methanone (3-Isomer) Elec3 Primarily Inductive Withdrawal (σ_m ≈ +0.62) Iso3->Elec3 React4_1 High Carbonyl Electrophilicity (Fast Nucleophilic Addition) Elec4->React4_1 Enhances δ+ React4_2 Facile Cyclopropyl Ring-Opening (Stable Enolate Intermediate) Elec4->React4_2 Stabilizes Anion React3_1 Moderate Carbonyl Electrophilicity (Slower Nucleophilic Addition) Elec3->React3_1 Moderate δ+ React3_2 Stable Cyclopropyl Ring (Resistant to Ring-Opening) Elec3->React3_2 Poor Anion Stabilization

Caption: Logical workflow illustrating how positional isomerism dictates electronic effects and subsequent reactivity.

References

  • A Determination of σ+ Values for the Pyridine Aza Group ResearchGate URL:[Link]

  • A database of steric and electronic properties of heteroaryl substituents PMC - NIH URL:[Link]

  • Relative Reactivity of Carbonyls Chemistry LibreTexts URL:[Link]

  • Reactions of pyridinic ketones 3–11 with dicyclopentylzinc ResearchGate URL:[Link]

  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study The Journal of Physical Chemistry Letters - ACS Publications URL:[Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring PMC - NIH URL:[Link]

Sources

Comparative

Bioisosteric Optimization in Drug Design: Cyclopropyl(pyridin-4-yl)methanone vs. Phenyl(pyridin-4-yl)methanone

As drug discovery programs transition from hit identification to lead optimization, mitigating "molecular obesity"—the gradual inflation of molecular weight and lipophilicity—becomes a primary objective. A classic struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs transition from hit identification to lead optimization, mitigating "molecular obesity"—the gradual inflation of molecular weight and lipophilicity—becomes a primary objective. A classic structural liability in early-stage scaffolds is the over-reliance on flat, -hybridized aromatic rings.

This guide provides an objective, data-driven comparison of replacing a phenyl(pyridin-4-yl)methanone moiety with a cyclopropyl(pyridin-4-yl)methanone moiety. By synthesizing physicochemical theory with field-proven experimental protocols, we will explore how this specific bioisosteric replacement optimizes ligand efficiency, metabolic stability, and overall developability.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

In many kinase inhibitors and GPCR ligands, the phenyl ring of a phenyl(pyridin-4-yl)methanone core occupies a lipophilic pocket to drive binding affinity. However, this comes at a high physicochemical cost. Phenyl rings are highly lipophilic, susceptible to CYP450-mediated aromatic hydroxylation, and prone to stacking, which severely limits aqueous solubility.

Replacing the phenyl ring with a cyclopropyl ring is a highly effective non-classical bioisosteric strategy[1]. The causality behind this choice is rooted in three principles:

  • Preservation of the Exit Vector: The cyclopropyl ring mimics the spatial geometry and bond vectors of the phenyl ring, allowing the molecule to maintain critical hydrophobic contacts within the target binding site[1].

  • Reduction of Lipophilicity (LogP): The cyclopropyl group significantly lowers the partition coefficient compared to a phenyl ring. This directly enhances Lipophilic Ligand Efficiency (LLE) , an essential metric defined as [2]. Higher LLE values (>5) strongly correlate with reduced off-target toxicity and improved in vivo clearance[2][3].

  • Increased Character: Transitioning from a planar system to an -rich system disrupts flat crystal packing, thereby lowering the melting point and thermodynamically favoring aqueous solubility.

Quantitative Physicochemical Comparison

The table below summarizes the core physicochemical differences between the two fragments. The replacement yields a lighter, less lipophilic scaffold while introducing essential 3D character.

PropertyPhenyl(pyridin-4-yl)methanoneCyclopropyl(pyridin-4-yl)methanone
CAS Number 14548-46-0[4]39512-48-6
Molecular Weight 183.21 g/mol [5]147.17 g/mol [6]
LogP (approx.) 1.98[5][7]~0.90 (Calculated)
Aromatic Rings 21
Fraction ( ) 0.000.33
Primary Metabolic Liability CYP-mediated aromatic hydroxylationOxidative ring-opening (slower rate)

Self-Validating Experimental Protocols

To objectively prove that the cyclopropyl substitution improves the ADME profile without sacrificing potency, the following self-validating workflows must be executed.

Protocol A: Assessment of CYP-Mediated Metabolic Stability (HLM Assay)

Causality: This assay proves whether the removal of the phenyl ring successfully eliminates aromatic hydroxylation liabilities.

  • Preparation: Prepare 10 mM DMSO stocks of the phenyl and cyclopropyl derivatives. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compounds with Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Incubate at 37°C for 5 minutes.

  • Initiation & Quenching: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). At specific time intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( ) and intrinsic clearance ( ).

  • Self-Validation Mechanism: Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. If Verapamil is not rapidly degraded ( min), the HLM batch is inactive, and the assay must be rejected.

Protocol B: High-Throughput Kinetic Solubility via Nephelometry

Causality: This assay quantifies the solubility enhancement gained by increasing the fraction.

  • Serial Dilution: Dispense the 10 mM DMSO compound stocks into a 96-well plate. Perform serial dilutions in PBS (pH 7.4) to achieve final compound concentrations ranging from 1 to 500 µM, ensuring the final DMSO concentration remains strictly .

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with continuous orbital shaking to allow precipitation of insoluble fractions.

  • Measurement: Read the plate using a laser nephelometer. The instrument detects light scattering caused by suspended insoluble particles. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in scattered light is observed.

  • Self-Validation Mechanism: Include Amiodarone (precipitates at <10 µM) and Caffeine (soluble >500 µM) as reference standards to calibrate the scattering threshold.

Optimization Workflow Visualization

The following diagram illustrates the logical decision-making pathway for deploying this bioisosteric replacement in a drug discovery campaign.

BioisostereWorkflow Start Hit Identification Targeting Kinase/GPCR Phenyl Phenyl(pyridin-4-yl)methanone High Lipophilicity, Flat sp2 Start->Phenyl Decision Bioisosteric Replacement (Increase Fsp3, Lower LogP) Phenyl->Decision Suboptimal ADME Cyclo Cyclopropyl(pyridin-4-yl)methanone Preserved Vector, Lower MW Decision->Cyclo Assay1 In Vitro Efficacy (pIC50 Determination) Cyclo->Assay1 Assay2 ADME Profiling (HLM Stability & Solubility) Cyclo->Assay2 Validate Calculate LLE (LLE = pIC50 - LogP) Assay1->Validate Assay2->Validate Lead Lead Candidate Selection Validate->Lead LLE > 5

Decision workflow for bioisosteric replacement of phenyl with cyclopropyl to optimize LLE.

References

  • Chemistry LibreTexts : 1.6: Drug Modifications to Improve Stability. Available at: [Link]

  • FlavScents : 4-benzoyl pyridine. Available at:[Link]

  • Wikipedia : Lipophilic efficiency. Available at: [Link]

  • Repository of the Academy's Library : The Role of Ligand Efficiency Measures in Drug Discovery. Available at:[Link]

Sources

Validation

Comparative efficacy of Cyclopropyl(pyridin-4-yl)methanone derivatives in vitro

The cyclopropyl(pyridin-4-yl)methanone scaffold—and its closely related structural derivatives—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By integrating the conformational rigidity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The cyclopropyl(pyridin-4-yl)methanone scaffold—and its closely related structural derivatives—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By integrating the conformational rigidity of a cyclopropyl ring with the hydrogen-bonding capacity of a pyridinyl methanone, researchers can finely tune the binding affinity, metabolic stability, and target selectivity of small-molecule inhibitors.

This guide provides an objective, data-driven comparison of these derivatives across diverse therapeutic targets in vitro, specifically focusing on NADPH oxidase 2 (NOX2), Rho-associated protein kinase (ROCK), and 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Mechanistic Rationale: The Chemistry of Efficacy

As an application scientist evaluating structural activity relationships (SAR), it is critical to understand why a cyclopropyl(pyridin-4-yl)methanone moiety is chosen over standard alkyl or aryl linkers:

  • Conformational Restriction (Entropy Optimization): The cyclopropyl ring restricts the rotational degrees of freedom, locking the molecule into a bioactive conformation. This reduces the entropic penalty upon binding to the target protein's active site compared to flexible aliphatic chains.

  • Hinge-Binding Dynamics: The pyridin-4-yl nitrogen acts as a potent hydrogen bond acceptor. In kinase targets (like ROCK), this nitrogen precisely interacts with the backbone amides in the hinge region. In oxidases (like NOX2), it anchors the molecule within critical catalytic pockets.

  • Metabolic Stability & Permeability: The cyclopropyl group resists cytochrome P450-mediated oxidation and enhances blood-brain barrier (BBB) penetrance. This is a critical factor for neuroprotective agents like the NOX2 inhibitor NCATS-SM7270, which requires CNS availability to treat traumatic brain injury [2].

Comparative In Vitro Efficacy

To objectively evaluate the performance of these derivatives, we must benchmark them against standard, commercially available alternatives. The table below synthesizes the in vitro quantitative data across three distinct enzyme/kinase targets.

| Target Enzyme | Cyclopropyl Derivative | Structural Advantage | In Vitro Efficacy (IC₅₀) | Standard Alternative | Alternative IC₅₀ | Key Performance Differentiator | | :--- | :--- | :--- | :--- | :--- | :--- | | NOX2 | NCATS-SM7270 | Cyclopropyl substitution enhances microsomal half-life and permeability. | 2.1 μM – 4.09 μM (in PMNs) | GSK2795039 | ~3.0 μM | Retains NOX2 potency while significantly reducing off-target Xanthine Oxidase inhibition [1, 2]. | | ROCK1/2 | Compound 32 | Cyclopropyl methanone restricts piperidine rotation, forcing optimal hinge binding. | Nanomolar range | Fasudil | 1.9 μM | Superior target residence time and enhanced intraocular pressure reduction in vivo [3]. | | 15-PGDH | Compound 14 | Cyclopropyl linker replaces N-methyl, maintaining ligand efficiency without steric clash. | < 0.25 nM | SW033291 | ~1.5 nM | Restores high levels of PGE2 elevation in cellular assays while maintaining extreme biochemical potency [4]. |

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following in vitro workflows are designed as self-validating systems . They incorporate orthogonal checkpoints to rule out false positives caused by assay interference, cytotoxicity, or non-specific chemical scavenging.

Protocol 1: NOX2 Inhibition and ROS Quantification (Amplex Red Assay)

Objective: Quantify the IC₅₀ of NCATS-SM7270 while ruling out false positives caused by direct ROS scavenging. Causality & Design: Direct measurement of superoxide ( O2∙−​ ) is notoriously unreliable due to its short half-life. By adding Superoxide Dismutase (SOD), we force the stoichiometric conversion of O2∙−​ to H2​O2​ . Horseradish Peroxidase (HRP) then utilizes H2​O2​ to oxidize Amplex Red into a highly stable, fluorescent resorufin.

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNs) or use differentiated HL-60 cells. Seed at 5×104 cells/well in a 96-well plate.

  • Compound Pre-incubation: Treat cells with a concentration gradient (0.1 μM to 50 μM) of the cyclopropyl derivative for 30 minutes. Include a vehicle control (0.1% DMSO) and a positive control (GSK2795039).

  • Assay Mix Addition: Add the detection mixture containing Amplex Red (50 μM), HRP (0.1 U/mL), and SOD (10 U/mL).

  • Stimulation: Induce NOX2 assembly and ROS production by adding Phorbol 12-myristate 13-acetate (PMA, 100 ng/mL).

  • Kinetic Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 60 minutes.

  • Critical Self-Validation Checkpoint (Counter-Screen): To ensure the compound is a true NOX2 inhibitor and not just a chemical antioxidant, run a cell-free Xanthine/Xanthine Oxidase (XO) counter-screen. If the compound inhibits the XO assay, it is a non-specific scavenger, not a targeted NOX2 inhibitor. NCATS-SM7270 passes this validation by showing negligible XO activity [2].

Protocol 2: ROCK1/2 Kinase Activity TR-FRET Assay

Objective: Determine the biochemical IC₅₀ of cyclopropyl-substituted pyrrolopyridine derivatives against ROCK kinases. Causality & Design: Traditional radiometric assays generate hazardous waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive alternative that minimizes background autofluorescence.

  • Enzyme/Substrate Mix: Combine recombinant human ROCK1 or ROCK2 (0.5 nM) with a biotinylated peptide substrate (1 μM) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Add the cyclopropyl(pyridin-4-yl)methanone derivative in a 10-point dose-response curve.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ (e.g., 10 μM) to ensure the assay is sensitive to competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection Phase: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (Ratio of 665 nm / 615 nm).

  • Critical Self-Validation Checkpoint (Mechanism of Action): Perform a parallel ATP-competition kinetic study. By shifting the ATP concentration (e.g., 1x Km​ vs. 10x Km​ ) and observing a corresponding right-shift in the inhibitor's IC₅₀, you validate that the compound acts via competitive ATP-site binding rather than allosteric modulation or non-specific protein aggregation.

Target Pathway Visualization

The following diagram illustrates the dual-pathway intervention points where cyclopropyl(pyridin-4-yl)methanone derivatives exert their inhibitory effects.

G cluster_NOX2 NOX2 Pathway (Neuroinflammation) cluster_ROCK ROCK Pathway (Glaucoma/Fibrosis) Stim Pathological Stimuli (e.g., Aβ) NOX2 NOX2 Enzyme Stim->NOX2 ROS ROS Production NOX2->ROS Damage Cell Death ROS->Damage RhoA RhoA Activation ROCK ROCK1/2 Kinase RhoA->ROCK Actin Actin Contraction ROCK->Actin Fibrosis Tissue Fibrosis Actin->Fibrosis Inhibitor Cyclopropyl(pyridin-4-yl)methanone Derivatives Inhibitor->NOX2 Inhibitor->ROCK

Fig 1. Dual-target intervention of cyclopropyl(pyridin-4-yl)methanone derivatives in NOX2/ROCK pathways.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 MDPI - Molecules[Link]

  • Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety ACS Publications - Journal of Medicinal Chemistry[Link]

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors ACS Publications (Nimbus Therapeutics)[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Cyclopropyl(pyridin-4-yl)methanone

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cyclopropyl(pyridin-4-yl)methanone. As a pyridine derivative used in complex chemical syntheses, its waste management dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of cyclopropyl(pyridin-4-yl)methanone. As a pyridine derivative used in complex chemical syntheses, its waste management demands a rigorous approach grounded in an understanding of its chemical hazards and the governing regulatory landscape. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and integrity.

Hazard Characterization and Essential Risk Assessment

A foundational principle of laboratory safety is that one cannot safely manage a substance without first understanding its intrinsic hazards. Cyclopropyl(pyridin-4-yl)methanone (CAS No: 39512-48-6) is a chemical that requires careful handling due to its specific toxicological profile.

Inherent Hazards: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound. It is classified with the following hazard statements:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [2]

These classifications necessitate the use of stringent controls to prevent exposure through ingestion, skin/eye contact, or inhalation. The signal word associated with this compound is "Warning," and it is represented by the GHS07 pictogram (exclamation mark).[1]

Regulatory Context as a Pyridine Derivative: From a disposal perspective, the structural classification of this molecule as a pyridine derivative is critically important. Pyridine and its derivatives are explicitly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Pyridine is listed as a hazardous waste constituent and is assigned the EPA hazardous waste code D038 under the Toxicity Characteristic rule (40 CFR 261.24).[3][4][5] Furthermore, spent solvent mixtures containing pyridine are classified as F005 listed waste.[6][7]

This regulatory framework dictates that waste containing cyclopropyl(pyridin-4-yl)methanone must be managed as hazardous waste from the point of generation to its final disposal.[8][9]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Before any waste is handled, the immediate environment and the individual must be properly protected. These controls are non-negotiable and are directly informed by the hazard assessment.

  • Engineering Controls: All handling and preparation of cyclopropyl(pyridin-4-yl)methanone waste must be conducted within a certified chemical fume hood.[10][11] This is the primary line of defense against respiratory exposure (H335) by ensuring that any vapors are captured at the source.

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12][13] This is a direct countermeasure to the "serious eye irritation" (H319) hazard.

    • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected. This addresses the "causes skin irritation" (H315) hazard.

    • Body Protection: A buttoned laboratory coat must be worn to protect against accidental splashes on the skin or personal clothing.

Key Safety and Regulatory Data
Chemical Name Cyclopropyl(pyridin-4-yl)methanone
CAS Number 39512-48-6
GHS Hazard Codes H302, H315, H319, H335[1][2]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Primary EPA Waste Code D038 (Toxicity Characteristic for Pyridine)[3][5]
Potential EPA Waste Code F005 (From non-specific sources, if used as a solvent)[6][7]
OSHA Exposure Limit (Pyridine surrogate) 5 ppm (15 mg/m³) TWA[4][14]

Waste Segregation and Containment Protocol

Proper disposal begins with meticulous segregation at the source. Cross-contamination of waste streams can create dangerous chemical reactions and complicates the final disposal process, often leading to significantly higher costs.

Step-by-Step Containment Procedure:

  • Select a Primary Waste Container: Choose a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a secure, leak-proof screw cap. The container must be in good condition, free of cracks or residue.

  • Affix a Hazardous Waste Label: Before adding any waste, place a completed hazardous waste label on the container. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Waste Cyclopropyl(pyridin-4-yl)methanone"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The date of initial waste accumulation.

  • Transfer Waste: Carefully transfer the waste into the labeled container inside a fume hood. Avoid splashing. Do not fill the container beyond 90% of its capacity to allow for vapor expansion.

  • Secure and Store: Tightly seal the container cap. Store the container in a designated satellite accumulation area that provides secondary containment (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks. This area must be at or near the point of generation.

The Disposal Decision Workflow

The nature of the waste stream dictates its specific handling. This decision tree illustrates the logical flow for characterizing and managing different forms of cyclopropyl(pyridin-4-yl)methanone waste.

DisposalWorkflow Start Waste Generation Point Characterize Characterize Waste Stream Start->Characterize Pure Pure or Concentrated Cyclopropyl(pyridin-4-yl)methanone Characterize->Pure Liquid Dilute Dilute Aqueous Solution (e.g., from extractions) Characterize->Dilute Aqueous Solids Contaminated Solids (e.g., PPE, silica, absorbent pads) Characterize->Solids Solid Containerize Containerize in a Labeled, Compatible Hazardous Waste Vessel Pure->Containerize Dilute->Containerize Solids->Containerize EHS Transfer to Institutional EHS for Manifested Disposal Containerize->EHS

Caption: Disposal decision workflow for various waste streams.

Step-by-Step Disposal Procedures

Following characterization, the waste must be managed according to its physical state and composition.

Procedure 5.1: Disposal of Bulk or Unused Reagent

This procedure applies to the pure chemical, reaction residues, or concentrated solutions.

  • Follow the Containment Protocol (Section 3): Prepare a dedicated, labeled hazardous waste container.

  • Transfer: In a fume hood, carefully pour or pipette the liquid waste into the designated container.

  • Storage: Keep the container sealed and in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Documentation: Maintain a log of the approximate amounts of waste added to the container. This is crucial for regulatory compliance and for the final disposal facility.

Procedure 5.2: Disposal of Dilute Aqueous Solutions

This applies to aqueous layers from workups or extraction procedures.

  • Do Not Dispose Down the Drain: Due to the compound's toxicity, aqueous solutions containing cyclopropyl(pyridin-4-yl)methanone are prohibited from sewer disposal.

  • Collect as Hazardous Waste: Collect all such aqueous waste in a dedicated, labeled hazardous waste container as described in Section 3. The container should be labeled as "Aqueous Waste with Cyclopropyl(pyridin-4-yl)methanone."

  • Manage for EHS Pickup: Store the container with other hazardous waste for collection by EHS.

Procedure 5.3: Management of Contaminated Labware and PPE

This applies to items that have come into direct contact with the chemical.

  • Solid Waste Stream: Designate a specific solid waste container or durable, labeled bag for contaminated solids.

  • Collect Contaminated Items: Place used gloves, weigh boats, contaminated silica gel, and absorbent materials used for cleaning spills directly into this container.

  • Glassware Decontamination:

    • Rinse glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol).

    • The solvent rinseate is now hazardous waste and must be collected in a designated "Flammable Liquid Waste" container.

    • After the initial rinse, the glassware can typically be washed with soap and water.[11]

  • Seal and Dispose: Once the solid waste container is full, seal it and manage it for EHS pickup as hazardous solid waste.

Emergency Procedures for Spills and Exposures

Preparedness is a key component of safety. In the event of an accident, a swift and correct response is critical.

Spill Response:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Start from the outside and work inwards to prevent spreading.

  • Collect and Dispose: Carefully scoop the absorbent material into a designated hazardous waste container.[15] Label the container appropriately and manage it for disposal.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water. The cloth must also be disposed of as hazardous solid waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[12]

By adhering to this comprehensive guide, laboratory personnel can ensure that the disposal of cyclopropyl(pyridin-4-yl)methanone is conducted in a manner that protects themselves, their colleagues, and the environment, while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • (R)-cyclopropyl(pyridin-4-yl)methanol hydrochloride — Chemical Substance Information. (n.d.).
  • Cyclopropyl(pyridin-4-yl)methanone | 39512-48-6 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET. (2025, November 4).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide — Chemical Substance Information. (n.d.).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.).
  • Frequently-used federal hazardous waste codes. (n.d.).
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11).
  • (2-cyclopropylpyridin-4-yl)methanamine — Chemical Substance Information - NextSDS. (n.d.).
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI. (n.d.).
  • 40 CFR 261.24 -- Toxicity characteristic. - eCFR. (2006, July 14).
  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • Standard Operating Procedure (SOP) – Quenching of Pyrophoric Substances. (n.d.).
  • SECTION 1: Identification of the substance/mixture and of the company/undertaking - Safety Data Sheet. (2026, March 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
  • EPA HAZARDOUS WASTE CODES. (n.d.).
  • PRODUCTION, IMPORT, USE, AND DISPOSAL. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, July 8).
  • PYRIDINE - EPA OSC Response. (n.d.).
  • ATSDR Pyridine Tox Profile. (n.d.). Retrieved from Agency for Toxic Substances and Disease Registry.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2023, March 27).
  • 安全データシート - FUJIFILM Wako. (2024, July 3).
  • EPA Hazardous Waste Codes | My Alfred University. (n.d.).
  • (6-Methoxy-4-quinolyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanone, 97% - Cole-Parmer. (2006, June 16).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2026, March 20).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(pyridin-4-yl)methanone
© Copyright 2026 BenchChem. All Rights Reserved.